IACS-8968
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IACS-8968: A Dual IDO1/TDO2 Inhibitor for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-8968 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of the kynurenine (B1673888) pathway of tryptophan metabolism, which is frequently exploited by cancer cells to create an immunosuppressive tumor microenvironment. By inhibiting both IDO1 and TDO2, this compound blocks the conversion of tryptophan to kynurenine, thereby alleviating immune suppression and enabling a more robust anti-tumor immune response. Preclinical studies have demonstrated the potential of this compound as a promising therapeutic agent, particularly in combination with chemotherapy, for the treatment of aggressive cancers such as glioblastoma. This guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound targets the initial and rate-limiting step of the kynurenine pathway by competitively inhibiting both IDO1 and TDO2.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): An intracellular heme-containing enzyme that is widely expressed in various tissues and immune cells. Its expression is often upregulated in the tumor microenvironment in response to inflammatory stimuli like interferon-gamma (IFN-γ).
-
Tryptophan 2,3-dioxygenase 2 (TDO2): A heme-containing enzyme primarily expressed in the liver, but also found to be overexpressed in several cancer types, including glioma.
The inhibition of these enzymes by this compound leads to two key downstream effects:
-
Depletion of Kynurenine: Kynurenine and its downstream metabolites act as signaling molecules that suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By reducing kynurenine levels, this compound helps to reverse this immunosuppressive state.
-
Restoration of Tryptophan Levels: The depletion of tryptophan in the tumor microenvironment can induce T-cell anergy and apoptosis. This compound, by blocking tryptophan catabolism, ensures sufficient levels of this essential amino acid for T-cell function.
A crucial aspect of the kynurenine pathway's immunosuppressive role is the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine. AhR is a ligand-activated transcription factor that, upon binding to kynurenine, translocates to the nucleus and promotes the expression of genes that contribute to a pro-tumorigenic and immunosuppressive microenvironment. By blocking kynurenine production, this compound indirectly inhibits the pro-cancer signaling of the kynurenine-AhR axis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in cancer.
Caption: In vivo experimental workflow for evaluating this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | IDO1 | TDO2 | Reference |
| pIC50 | 6.43 | <5 | [1] |
| Table 1: In Vitro Enzymatic Inhibition of this compound. |
| Cell Lines | Treatment | Observed Effect | Reference |
| LN229 and U87 (Glioma) | This compound (10 µM) + TMZ (200 µM) | Significantly strengthened cytotoxicity compared to TMZ alone. | [2] |
| TDO2-overexpressing LN229 and U87 | This compound + TMZ | Enhanced cytotoxicity compared to control cells. | [2] |
| Table 2: In Vitro Cellular Activity of this compound in Combination with Temozolomide (TMZ). |
| Animal Model | Treatment | Outcome | Reference |
| LN229 and U87 subcutaneous xenografts in mice | This compound + TMZ (10 mg/kg) | Superior anti-cancer effects and efficiently prolonged survival compared to either agent alone. | [2] |
| Table 3: In Vivo Efficacy of this compound in Combination with Temozolomide (TMZ). |
Experimental Protocols
In Vitro IDO1/TDO2 Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of inhibitors against IDO1 and TDO2.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.8)
-
Cofactors (e.g., methylene (B1212753) blue, ascorbic acid)
-
Catalase
-
This compound (test compound)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cofactors, and catalase.
-
Add the serially diluted this compound to the respective wells.
-
Add the recombinant IDO1 or TDO2 enzyme to all wells except the blank.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the production of kynurenine, which can be done by measuring the absorbance at 321 nm or by using a colorimetric reagent that reacts with kynurenine.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Glioma Mouse Model (Based on Preclinical Studies with IDO/TDO Inhibitors)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a glioma mouse model.
Materials:
-
Immunocompromised or syngeneic mice (e.g., nude mice or C57BL/6)
-
Glioma cell line (e.g., LN229, U87)
-
This compound formulated for oral administration
-
Temozolomide (TMZ) formulated for intraperitoneal injection
-
Vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of glioma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers or bioluminescence imaging.
-
Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, TMZ alone, this compound + TMZ).
-
Drug Administration: Administer this compound orally (e.g., daily) and TMZ via intraperitoneal injection (e.g., on a specific schedule) at predetermined doses.
-
Efficacy Assessment:
-
Tumor Growth: Continue to monitor tumor volume throughout the study.
-
Survival: Monitor the mice for signs of morbidity and record the date of euthanasia or death to generate Kaplan-Meier survival curves.
-
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to measure the levels of tryptophan and kynurenine using methods like LC-MS/MS to confirm target engagement.
3D Patient-Derived Glioma Cell Culture (General Protocol)
This protocol describes a general method for establishing 3D spheroid cultures from patient-derived glioma cells to test the efficacy of this compound.
Materials:
-
Freshly resected glioma tissue from patients
-
Tissue dissociation reagents (e.g., collagenase, dispase)
-
Neurosphere culture medium (e.g., DMEM/F12 supplemented with EGF, bFGF, and B27)
-
Ultra-low attachment 96-well plates
-
This compound and Temozolomide (TMZ)
-
Cell viability assay reagents (e.g., CellTiter-Glo 3D)
Procedure:
-
Tissue Dissociation: Mechanically and enzymatically dissociate the fresh glioma tissue to obtain a single-cell suspension.
-
Neurosphere Formation: Culture the single cells in neurosphere medium in ultra-low attachment flasks to allow the formation of primary neurospheres.
-
Spheroid Seeding: Dissociate the primary neurospheres and seed a defined number of cells into each well of an ultra-low attachment 96-well plate to form uniform spheroids.
-
Treatment: Once the spheroids have formed, treat them with different concentrations of this compound, TMZ, or the combination.
-
Cytotoxicity Assessment: After a defined incubation period (e.g., 72 hours), assess the viability of the spheroids using a 3D-compatible cell viability assay.
-
Data Analysis: Calculate the percentage of cell death or inhibition of growth for each treatment condition to determine the efficacy of the combination therapy in a more physiologically relevant model.
Conclusion
This compound represents a promising therapeutic agent that targets a key mechanism of immune evasion in cancer. Its dual inhibition of IDO1 and TDO2 offers a comprehensive approach to blocking the immunosuppressive kynurenine pathway. The preclinical data, particularly the synergistic effects observed with chemotherapy in glioma models, underscore its potential for clinical development. Further investigation into its efficacy in various cancer types and in combination with other immunotherapies is warranted. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working on the advancement of novel cancer therapies.
References
IACS-8968: A Technical Guide to its Function as a Dual IDO/TDO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8968 is a potent small molecule inhibitor that dually targets Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. By blocking these enzymes, this compound effectively inhibits the conversion of tryptophan to kynurenine, a key mechanism employed by cancer cells to create an immunosuppressive tumor microenvironment. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, available preclinical data, and generalized experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions as a competitive inhibitor of both IDO1 and TDO. These enzymes catalyze the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, leading to the production of kynurenine and its downstream metabolites. In the context of cancer, the upregulation of IDO1 and/or TDO in tumor cells and antigen-presenting cells leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and other metabolites actively promotes the differentiation and recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
By inhibiting IDO1 and TDO, this compound restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites. This, in turn, is hypothesized to reinvigorate the anti-tumor activity of effector T cells and other immune cells, making it a promising agent for cancer immunotherapy, particularly in combination with other modalities like chemotherapy and checkpoint inhibitors.[1][2]
Signaling Pathway
The primary signaling pathway influenced by this compound is the kynurenine pathway. Downstream of kynurenine production, its metabolites can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. AhR activation in immune cells can lead to the expression of genes that promote an immunosuppressive phenotype. By blocking the initial step of this pathway, this compound prevents the activation of AhR by kynurenine, thereby mitigating its immunosuppressive effects.
Figure 1: this compound inhibits IDO1/TDO, blocking kynurenine production and subsequent AhR-mediated immune suppression.
Quantitative Preclinical Data
Publicly available quantitative data for this compound is limited. The following tables summarize the known inhibitory activity and preclinical efficacy in a glioma model.
Table 1: In Vitro Enzyme Inhibition
| Target | pIC50 | IC50 (nM) |
| IDO1 | 6.43 | ~370 |
| TDO | <5 | >10,000 |
| Note: pIC50 value for IDO1 is reported by several chemical suppliers. The corresponding IC50 is an approximation. The pIC50 for TDO is noted as less than 5, indicating a significantly lower potency compared to IDO1.[3][4] |
Table 2: In Vivo Efficacy in a Subcutaneous Glioma Xenograft Model (LN229 and U87 cells)
| Treatment Group | Tumor Volume Reduction (vs. Control) | Survival Benefit (vs. Control) |
| This compound (5 mg/kg) | Moderate | Moderate |
| Temozolomide (TMZ) (10 mg/kg) | Significant | Significant |
| This compound + TMZ | Superior | Prolonged |
| Data is derived from graphical representations in Zeng et al., 2022. "Superior" and "Prolonged" indicate a statistically significant improvement over either single-agent treatment group, though specific percentage values for tumor growth inhibition are not provided in the publication.[5] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following sections provide generalized methodologies for key assays based on standard practices for evaluating IDO/TDO inhibitors.
IDO1/TDO Enzyme Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDO1 and TDO.
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine can be measured spectrophotometrically after reaction with Ehrlich's reagent.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-tryptophan
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
This compound
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Add the recombinant enzyme to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Kynurenine Production Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Principle: Cancer cells that express IDO1 (e.g., HeLa, SK-OV-3, or glioma cell lines) are stimulated with interferon-gamma (IFN-γ) to induce enzyme expression. The amount of kynurenine secreted into the culture medium is measured as an indicator of IDO1 activity.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression and incubate for 24-48 hours.
-
Add serial dilutions of this compound to the culture medium.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described above or by LC-MS.
In Vivo Glioma Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a murine xenograft model.
Figure 2: Generalized workflow for an in vivo efficacy study of this compound in a glioma xenograft model.
Procedure:
-
Cell Culture: Culture human glioma cells (e.g., U87 or LN229) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject a suspension of glioma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., vehicle control, this compound alone, standard-of-care chemotherapy alone, and the combination).
-
Drug Administration: Administer this compound and other treatments according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume regularly. Calculate tumor growth inhibition.
-
Survival: Monitor animal survival.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and plasma can be collected to measure tryptophan and kynurenine levels as a biomarker of target engagement.
Conclusion
This compound is a dual inhibitor of IDO1 and TDO, with a clear mechanism of action that involves the restoration of an immune-permissive tumor microenvironment. While publicly available data on its preclinical development is limited, the existing information suggests its potential as a cancer immunotherapeutic agent, particularly in combination with other anti-cancer therapies. Further research is warranted to fully elucidate its therapeutic potential, including more detailed preclinical efficacy studies across various cancer types and comprehensive pharmacokinetic and pharmacodynamic profiling.
References
- 1. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 2. This compound (S-enantiomer) (IDO/TDO Inhibitor (S-enantiomer)) [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IACS-8968: A Dual IDO1/TDO2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-8968 is a potent small molecule inhibitor that dually targets Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of immune responses through their role in the kynurenine (B1673888) pathway of tryptophan metabolism. By catabolizing the essential amino acid tryptophan, IDO1 and TDO2 create an immunosuppressive microenvironment that can be exploited by cancer cells to evade immune surveillance. This compound, by blocking both of these enzymes, aims to restore anti-tumor immunity and enhance the efficacy of other immunotherapies. This document provides a comprehensive technical overview of the core mechanism of action, experimental protocols for its evaluation, and available quantitative data.
Core Mechanism: Dual Inhibition of the Kynurenine Pathway
The primary mechanism of action of this compound is the competitive inhibition of both IDO1 and TDO2. These heme-containing enzymes catalyze the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[1] This metabolic cascade has profound implications for the immune system.
Key aspects of the pathway and its inhibition include:
-
Tryptophan Depletion: In the tumor microenvironment, the activity of IDO1 and TDO2 leads to the depletion of tryptophan, an amino acid essential for T-cell proliferation and function. This starvation state can induce T-cell anergy and apoptosis.
-
Kynurenine Production: The enzymatic conversion of tryptophan produces kynurenine and its downstream metabolites. These metabolites act as signaling molecules that promote the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and induce apoptosis in effector T-cells and Natural Killer (NK) cells.[2]
-
Immune Evasion: By creating a tryptophan-depleted and kynurenine-rich microenvironment, tumors can effectively suppress the body's natural anti-cancer immune response.[3]
-
This compound's Role: this compound binds to the active sites of both IDO1 and TDO2, preventing the metabolism of tryptophan. This dual inhibition is crucial as some tumors may utilize either enzyme to maintain their immunosuppressive shield.[2] By blocking this pathway, this compound is designed to increase tryptophan levels and reduce kynurenine levels, thereby restoring T-cell function and enhancing anti-tumor immunity.[3]
Signaling Pathway Diagram
Caption: this compound inhibits IDO1/TDO2, blocking tryptophan degradation and kynurenine production.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its enantiomers.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target | pIC50 |
| This compound | IDO1 | 6.43 |
| This compound | TDO2 | <5 |
| This compound (R-enantiomer) | IDO1 | 6.43 |
| This compound (R-enantiomer) | TDO2 | <5 |
Data sourced from MedchemExpress product descriptions.[4][5][6] pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Preclinical In Vivo Dosing for this compound
| Animal Model | Tumor Model | Treatment | Dosage | Administration Route |
| Mice | LN229 and U87 subcutaneous glioma | This compound in combination with Temozolomide (TMZ) | 5 mg/kg | Not specified |
Data from a preclinical study on glioma.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of dual IDO1/TDO2 inhibitors like this compound. These protocols are based on established methods in the field.
Cellular IDO1 and TDO2 Enzyme Inhibition Assays
This protocol describes how to measure the inhibitory activity of a compound on IDO1 and TDO2 in a cellular context.
Objective: To determine the IC50 value of this compound for IDO1 and TDO2 in cells engineered to express these enzymes.
Materials:
-
IDO1-expressing cells (e.g., IFN-γ stimulated HeLa or SKOV3 cells).[7][8]
-
TDO2-expressing cells (e.g., A172 glioblastoma cells).[8]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with L-tryptophan.
-
This compound.
-
Trichloroacetic acid (TCA).
-
p-Dimethylaminobenzaldehyde (DMAB) reagent.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the IDO1 or TDO2-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Kynurenine Measurement: a. After incubation, collect the cell culture supernatant. b. Add TCA to the supernatant to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7] d. Centrifuge to pellet the precipitated protein. e. Transfer the supernatant to a new 96-well plate. f. Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product. g. Incubate for 10 minutes at room temperature. h. Measure the absorbance at 480 nm using a plate reader.[7]
-
Data Analysis: Construct a dose-response curve by plotting the absorbance against the logarithm of the this compound concentration. Calculate the IC50 value from this curve.
Experimental Workflow for Cellular Inhibition Assay
References
- 1. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
IACS-8968: A Technical Guide to a Novel Dual IDO/TDO Inhibitor in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8968 is a potent, dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. By blocking these enzymes, this compound aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, offering a valuable resource for researchers in the field of cancer immunotherapy.
Introduction: Targeting the Kynurenine Pathway in Oncology
The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a critical mechanism of immune evasion employed by tumors. Two rate-limiting enzymes, IDO1 and TDO, initiate this pathway, leading to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic shift results in the suppression of effector T cells, the promotion of regulatory T cells (Tregs), and the overall dampening of the anti-tumor immune response.
Dual inhibition of both IDO1 and TDO is a promising therapeutic strategy to overcome the potential for compensatory upregulation of one enzyme when the other is inhibited. This compound has emerged as a key investigational agent in this class.
Mechanism of Action of this compound
This compound exerts its anti-tumor effect by competitively inhibiting both IDO1 and TDO enzymes. This dual inhibition leads to:
-
Restoration of Tryptophan Levels: By preventing the degradation of tryptophan in the tumor microenvironment, this compound ensures its availability for T-cell proliferation and function.
-
Reduction of Kynurenine Production: Inhibition of IDO1 and TDO significantly decreases the concentration of kynurenine and its downstream metabolites, thereby alleviating their immunosuppressive effects.
The ultimate outcome of this mechanism is the reactivation of the host's immune system to recognize and eliminate cancer cells.
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated in various enzymatic and cell-based assays, as well as in in vivo cancer models.
| Parameter | Enzyme/Cell Line | Value | Reference |
| pIC50 | IDO1 | 6.43 | [1] |
| pIC50 | TDO | <5 | [1] |
Table 1: In Vitro Potency of this compound
A preclinical study in glioma models demonstrated the potential of this compound, particularly in combination with the chemotherapeutic agent temozolomide (B1682018) (TMZ).
| Treatment Group | Outcome | Result | Reference |
| This compound + TMZ | Cell Apoptosis in LN229 and U87 glioma cells | Significantly increased compared to TMZ alone | [2] |
| This compound + TMZ | Survival of tumor-bearing mice | Significantly prolonged compared to either agent alone | [2] |
Table 2: In Vivo Efficacy of this compound in Glioma Models
Experimental Protocols
In Vitro IDO1/TDO Enzyme Activity Assay (Absorbance-Based)
This protocol provides a general framework for assessing the enzymatic activity of IDO1 and TDO and evaluating the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant IDO1 or TDO enzyme to each well.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition and IC50 values for the test compound.
Cell-Based IDO1/TDO Activity Assay
This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context.
Materials:
-
Cancer cell line known to express IDO1 or TDO (e.g., HeLa for IDO1, or engineered cell lines).
-
Interferon-gamma (IFNγ) to induce IDO1 expression.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC-MS/MS).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1 assays, stimulate the cells with IFNγ for 24-48 hours to induce enzyme expression.
-
Treat the cells with various concentrations of the test compound.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using a suitable method (e.g., colorimetric assay with Ehrlich's reagent or LC-MS/MS for higher sensitivity and specificity).
-
Determine the EC50 value of the compound.
Signaling Pathways and Experimental Workflows
IDO/TDO Signaling Pathway in Cancer Immunosuppression
Caption: The IDO/TDO pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow for IDO/TDO Inhibitors
Caption: A typical preclinical development workflow for an IDO/TDO inhibitor.
Conclusion
This compound represents a promising therapeutic agent for cancer immunotherapy through its dual inhibition of IDO1 and TDO. The data presented in this guide highlight its potent in vitro activity and in vivo efficacy in preclinical models. Further investigation, particularly in clinical settings, is warranted to fully elucidate its therapeutic potential in various cancer types. The experimental protocols and workflows provided herein offer a foundational resource for researchers dedicated to advancing the field of cancer immunotherapy.
References
IACS-8968 Enantiomers: A Technical Overview for Drug Development Professionals
An In-depth Guide to the S- and R-enantiomers of the Dual IDO1/TDO2 Inhibitor IACS-8968
Introduction
This compound is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of these enzymes is a critical mechanism of immune evasion in various cancers. By inhibiting IDO1 and TDO2, this compound can restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy. As a chiral molecule, this compound exists as two non-superimposable mirror images: the S-enantiomer and the R-enantiomer. In drug development, it is crucial to understand the distinct pharmacological properties of each enantiomer, as they can differ significantly in their efficacy, potency, and safety profiles. This technical guide provides a comprehensive overview of the available information on the this compound S- and R-enantiomers for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Kynurenine Pathway
Both the S- and R-enantiomers of this compound are reported to be dual inhibitors of IDO1 and TDO2. These enzymes catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the increased activity of IDO1 and TDO2 leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This has two major immunosuppressive effects:
-
Tryptophan Depletion: The scarcity of tryptophan arrests the proliferation of effector T cells, which are essential for killing cancer cells.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively induce the apoptosis of effector T cells and promote the differentiation and activity of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.
By blocking IDO1 and TDO2, this compound aims to reverse these immunosuppressive effects, thereby restoring T cell function and enhancing the body's ability to fight cancer.
Comparative Data: S-enantiomer vs. R-enantiomer
While both enantiomers of this compound are described as dual IDO1/TDO2 inhibitors, publicly available scientific literature and technical datasheets do not currently provide specific, quantitative data (e.g., IC50 or pIC50 values) that directly compare the potency and selectivity of the S-enantiomer versus the R-enantiomer.
The racemic mixture of this compound has been reported to have the following inhibitory activity:
| Target | pIC50 |
| IDO1 | 6.43 |
| TDO2 | <5 |
It is often noted in product descriptions that the S-enantiomer possesses "optimized potency and selectivity" in preclinical studies, suggesting it may be the more active or therapeutically desirable form. However, without direct comparative data, this remains a qualitative statement. The R-enantiomer is also available and marketed as a dual IDO/TDO inhibitor.[1][2][3][4]
The lack of specific comparative data highlights a critical knowledge gap and underscores the importance of head-to-head preclinical studies to fully characterize and differentiate the pharmacological profiles of the this compound enantiomers.
Experimental Protocols
IDO1 and TDO2 Inhibition Assays (General Protocol)
A common method to assess the inhibitory activity of compounds against IDO1 and TDO2 is a cell-free enzymatic assay.
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity by 50% (IC50).
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor for IDO1)
-
Ascorbate (reducing agent)
-
Catalase
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
-
Test compounds (this compound S- and R-enantiomers)
-
Detection reagent (e.g., Ehrlich's reagent for kynurenine detection)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the this compound S- and R-enantiomers.
-
In a 96-well plate, add the reaction buffer, enzyme (IDO1 or TDO2), and the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (L-Tryptophan) and necessary cofactors.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).
-
Add a detection reagent that reacts with the product (kynurenine) to produce a colored or fluorescent signal.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chiral Separation (General Methodology)
To obtain the individual enantiomers, a chiral separation of the racemic mixture of this compound would be necessary. Common techniques for this include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to differentially retain the two enantiomers, allowing for their separation and purification.
-
Supercritical Fluid Chromatography (SFC): Similar to HPLC but using a supercritical fluid as the mobile phase, SFC can also be a highly effective method for chiral separations.
-
Diastereomeric Crystallization: This classic method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating the this compound enantiomers.
References
Preclinical Profile of IACS-8968: A Dual IDO/TDO Inhibitor for Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in the immunosuppressive kynurenine (B1673888) pathway. Preclinical investigations, primarily in glioblastoma models, have demonstrated that this compound can enhance the anti-tumor effects of standard chemotherapy. By blocking the conversion of tryptophan to kynurenine, this compound disrupts a key mechanism of tumor immune evasion. This whitepaper provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo efficacy, and the experimental protocols utilized in these studies.
Mechanism of Action
This compound targets the initial and rate-limiting step in the kynurenine pathway, the conversion of tryptophan to N-formylkynurenine, which is catalyzed by both IDO and TDO.[1] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites.[1] These metabolites promote an immunosuppressive environment by inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells. By dually inhibiting IDO and TDO, this compound aims to restore anti-tumor immunity.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of glioblastoma, demonstrating its potential as a combination therapy.
In Vitro Efficacy
| Assay | Cell Lines | Treatment | Key Findings | Reference |
| Cytotoxicity | LN229, U87 | This compound (10 μM) + TMZ (200 μM) | Significantly increased apoptosis compared to TMZ alone. | [2] |
| Colony Formation | LN229, U87 | This compound | Suppressed colony formation capabilities. | [2] |
| Invasion | LN229, U87 | This compound | Suppressed invasion capabilities. | [2] |
In Vivo Efficacy in Glioblastoma Mouse Models
| Mouse Model | Treatment Groups | Dosage | Tumor Volume Reduction | Survival Outcome | Reference |
| U87 Subcutaneous | Vehicle (DMSO) | - | - | - | [2] |
| This compound | 5 mg/kg | Moderate Reduction | Modest increase in survival | [2] | |
| TMZ | 10 mg/kg | Significant Reduction | Significant increase in survival | [2] | |
| This compound + TMZ | 5 mg/kg + 10 mg/kg | Superior Reduction | Significantly prolonged survival | [2] | |
| LN229 Subcutaneous | Vehicle (DMSO) | - | - | - | [2] |
| This compound | - | Moderate Reduction | Modest increase in survival | [2] | |
| TMZ | 10 mg/kg | Significant Reduction | Significant increase in survival | [2] | |
| This compound + TMZ | - | Superior Reduction | Significantly prolonged survival | [2] |
Note: Specific quantitative values for tumor volume and median survival were not available in the provided search results.
Experimental Protocols
In Vitro Assays
Cell Lines and Culture: Human glioblastoma cell lines LN229 and U87 were used. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Cytotoxicity Assay:
-
Glioma cells were seeded in 96-well plates.
-
Cells were treated with this compound (10 μM), Temozolomide (TMZ) (200 μM), or a combination of both.
-
Cell viability was assessed at a specified time point (e.g., 72 hours) using a standard method such as an MTT or CellTiter-Glo assay.
-
Apoptosis was quantified by methods such as Annexin V/PI staining followed by flow cytometry.[2]
Colony Formation Assay:
-
A low density of LN229 or U87 cells was seeded in 6-well plates.
-
Cells were treated with this compound at various concentrations.
-
The medium was changed every 2-3 days with fresh medium containing the inhibitor.
-
After a suitable incubation period (e.g., 10-14 days), colonies were fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies was counted.[2]
Invasion Assay:
-
Transwell inserts with a Matrigel-coated membrane were used.
-
LN229 or U87 cells, pre-treated with this compound, were seeded in the upper chamber in a serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted under a microscope.[2]
In Vivo Mouse Model
Animal Model: Subcutaneous tumor models were established by injecting LN229 or U87 cells into the flanks of immunodeficient mice (e.g., nude or SCID mice).
Treatment Protocol:
-
Once tumors reached a palpable size, mice were randomized into treatment groups:
-
Vehicle control (DMSO)
-
This compound (5 mg/kg)
-
TMZ (10 mg/kg)
-
This compound (5 mg/kg) + TMZ (10 mg/kg)
-
-
Treatments were administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule.
-
Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
Animal survival was monitored daily.[2]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for IACS-8968 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] Upregulation of IDO and TDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This suppresses the anti-tumor immune response by inhibiting T-cell and natural killer cell function and promoting the generation of regulatory T-cells.[3][4] By blocking IDO and TDO, this compound can restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, particularly in combination with other treatments.[5][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells, with a focus on glioma cell lines.
Mechanism of Action: Inhibition of the Kynurenine Pathway
This compound exerts its effects by inhibiting the enzymatic activity of both IDO1 and TDO. This leads to a reduction in the production of kynurenine (Kyn) from tryptophan. Kynurenine is a key signaling molecule that can activate the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the expression of genes involved in immunosuppression and tumor progression.[3][6] By inhibiting IDO1 and TDO, this compound effectively blocks the Kyn-AhR signaling axis.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits IDO1/TDO, blocking kynurenine production and subsequent AhR activation.
Quantitative Data
While specific cell viability IC50 values for this compound are not widely published, its potent enzymatic inhibition and cellular effects have been documented.
| Parameter | Value | Source |
| IDO1 pIC50 | 6.43 | [1][2] |
| TDO pIC50 | <5 | [1][2] |
| Effect on Glioma Cells (LN229 & U87) at 10 µM | - Suppression of colony formation- Suppression of cell invasion- Enhancement of TMZ-induced apoptosis | [6] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell lines. These protocols are optimized for the glioma cell lines LN229 and U87 but can be adapted for other cell types.
General Cell Culture and this compound Treatment
Materials:
-
LN229 or U87 human glioblastoma cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Tissue culture flasks, plates, and other sterile consumables
Protocol:
-
Culture LN229 and U87 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO and store at -20°C or -80°C.
-
For experiments, dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., a starting concentration of 10 µM is recommended based on published studies).
-
Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM), a positive control for apoptosis (e.g., staurosporine), and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term survival.
Protocol:
-
Treat cells in a larger vessel (e.g., T-25 flask) with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Allow the cells to grow for 10-14 days, replacing the medium every 2-3 days.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and surviving fraction relative to the vehicle control.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Workflow:
References
- 1. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Culture of Glioblastoma Cells Using a Tissueoid Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO2-AhR axis as central regulator of the kynurenine pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scalable Culturing of Primary Human Glioblastoma Tumor-Initiating Cells with a Cell-Friendly Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for IACS-8968 In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in the tryptophan catabolism pathway.[1][2][3] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine (B1673888). This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive shield that allows cancer cells to evade immune destruction.[4] Pharmacological inhibition of IDO and TDO with agents like this compound is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies.[2][3] These application notes provide detailed protocols for the in vivo use of this compound in mouse models, based on available preclinical data.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and administration details for this compound in a mouse model.
| Compound | Mouse Model | Dosage | Administration Route | Vehicle | Dosing Schedule | Application | Reference |
| This compound | Subcutaneous Glioma (LN229 and U87 cells) | 5 mg/kg | Not explicitly stated, inferred systemic (e.g., oral gavage or intraperitoneal) | Not explicitly stated | Not explicitly stated | Anti-tumor efficacy, combination with Temozolomide (TMZ) | [5] |
Signaling Pathway of IDO/TDO-Mediated Immune Suppression and Inhibition by this compound
Caption: Signaling pathway of IDO/TDO-mediated immune suppression and its inhibition by this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage or intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Sterile Water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution for Administration (Example for a final concentration of 2.5 mg/mL):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 and vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution extensively to ensure homogeneity.
-
This formulation should be prepared fresh on the day of administration.
-
Note: The final concentration of DMSO in this formulation is 10%. For animals that may be sensitive to DMSO, it is advisable to keep the final DMSO concentration below 2%. The volumes can be adjusted to achieve the desired final concentration of this compound.
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous glioma mouse model. This protocol is adapted from methodologies used for similar IDO/TDO inhibitors.
Materials:
-
6-8 week old female immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)
-
Glioma cell line (e.g., GL261 for C57BL/6 mice)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Animal weighing scale
-
Formulated this compound and vehicle control
Experimental Workflow:
Caption: A generalized workflow for an in vivo efficacy study of this compound in a mouse tumor model.
Protocol:
-
Tumor Cell Implantation:
-
Culture the chosen glioma cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 5 mg/kg).
-
-
Drug Administration:
-
Administer this compound (5 mg/kg) or the vehicle control via oral gavage or intraperitoneal injection.
-
The dosing frequency should be determined based on the pharmacokinetic profile of the compound, but a once or twice daily (BID) schedule is common for IDO inhibitors.[6]
-
Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and the body weight of the mice 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize the mice when tumors reach a specific size (e.g., 1500-2000 mm³) or if they show signs of distress, in accordance with institutional animal care and use guidelines.
-
At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the levels of tryptophan and kynurenine in plasma and tumor tissue.
Materials:
-
Blood collection tubes (EDTA-coated)
-
Centrifuge
-
Liquid nitrogen
-
-80°C freezer
-
LC-MS/MS system
Protocol:
-
Sample Collection:
-
At a specified time point after the final dose of this compound (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Store plasma and tumor samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentrations of tryptophan and kynurenine in the plasma and homogenized tumor tissue using a validated LC-MS/MS method.
-
The ratio of kynurenine to tryptophan (Kyn/Trp) is a key pharmacodynamic biomarker of IDO/TDO activity. A significant reduction in the Kyn/Trp ratio in the this compound treated group compared to the vehicle control group indicates effective target engagement.
-
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in mouse models. The provided protocols for formulation, efficacy testing, and pharmacodynamic analysis are based on established methodologies for IDO/TDO inhibitors and specific data available for this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal welfare. The successful implementation of these studies will contribute to a better understanding of the therapeutic potential of this compound in cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 4. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Preparation of IACS-8968 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of IACS-8968 using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. This guide consolidates essential physicochemical data and outlines a step-by-step procedure to achieve a stable and accurate stock solution.
Introduction to this compound
This compound is a small molecule inhibitor that targets both IDO1 and TDO, enzymes that are often overexpressed in various cancer types and contribute to an immunosuppressive tumor microenvironment.[3][4] By blocking the conversion of tryptophan to kynurenine, this compound can restore T-cell-mediated immune responses against tumors.[3][5] The S-enantiomer of this compound is noted for its optimized potency and selectivity.[3] Given its therapeutic potential, precise and consistent preparation of this compound for experimental use is paramount.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 381.35 g/mol | [1] |
| Formula | C₁₇H₁₈F₃N₅O₂ | [1] |
| CAS Number | 2144425-14-7 | [1] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Solubility in DMSO | 50 mg/mL (131.11 mM) | [1][2] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | [1][2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Procedure
-
Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature. It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][2]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 19.07 mg of this compound (Calculation: 0.050 mol/L * 1 L * 381.35 g/mol = 19.07 g/L = 19.07 mg/mL).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication: To ensure complete dissolution, place the tube in a bath sonicator.[1][2] Sonicate for 10-15 minutes, or until no visible particles remain and the solution is clear.
-
Storage:
Diagrams
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
The diagram below depicts the signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (S-enantiomer) (IDO/TDO Inhibitor (S-enantiomer)) [myskinrecipes.com]
- 4. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 5. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Activity of IACS-8968 and Temozolomide
For Research Use Only.
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), is a DNA alkylating agent that induces tumor cell death.[1][2][3] However, intrinsic and acquired resistance frequently limits its efficacy.[4][5] Emerging evidence suggests that metabolic reprogramming within the tumor microenvironment plays a crucial role in therapeutic resistance and immune evasion.[6] One such metabolic pathway involves the catabolism of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). Upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine (B1673888), which suppresses the anti-tumor immune response.[7][8][9]
IACS-8968 is a potent dual inhibitor of IDO1 and TDO2.[7][8][10] By blocking these enzymes, this compound is designed to reverse the immunosuppressive effects of tryptophan metabolism, thereby enhancing the immune system's ability to recognize and eliminate cancer cells.[8][9] Preclinical studies have indicated that combining metabolic inhibitors with conventional chemotherapy can lead to synergistic antitumor effects.[6][11][12] This document provides detailed application notes and protocols for investigating the combination of this compound with temozolomide, particularly in the context of glioblastoma research. Recent findings have demonstrated that the inhibition of TDO2 by this compound can enhance the cytotoxic effects of temozolomide in glioma cells, suggesting a promising therapeutic strategy.[13]
Mechanism of Action
The combination of this compound and temozolomide targets two distinct but complementary pathways in cancer therapy: metabolic immune suppression and DNA damage.
Temozolomide (TMZ) is a prodrug that spontaneously converts to the active metabolite MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide) at physiological pH.[2][14] MTIC is a potent alkylating agent that introduces methyl groups onto DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[1][3] The most cytotoxic lesion, O6-methylguanine (O6-MeG), leads to DNA double-strand breaks and ultimately triggers apoptosis and cell cycle arrest.[1][15][16] Resistance to TMZ is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from guanine.[4][5][17]
This compound is a dual inhibitor of IDO1 and TDO2, key enzymes in the kynurenine pathway of tryptophan metabolism.[7][10] In the tumor microenvironment, increased activity of these enzymes depletes tryptophan, which is essential for T-cell proliferation and function, and produces kynurenine, which actively induces T-cell apoptosis and promotes the generation of regulatory T-cells (Tregs).[13] By inhibiting IDO1 and TDO2, this compound restores local tryptophan levels and reduces kynurenine production, thereby alleviating immune suppression and promoting an anti-tumor immune response.[8][9] Furthermore, studies in glioma have suggested that the TDO2/kynurenine/AhR signaling pathway promotes tumor progression, and its inhibition can sensitize glioma cells to chemotherapy.[13]
The proposed synergistic interaction between this compound and temozolomide is based on a dual mechanism:
-
Enhanced Cytotoxicity: this compound, by inhibiting the TDO2 pathway, may directly render glioma cells more susceptible to the DNA-damaging effects of temozolomide.[13]
-
Immune-Mediated Tumor Rejection: Temozolomide-induced cell death can release tumor antigens, which, in the presence of an immune-supportive microenvironment fostered by this compound, can lead to a more robust and effective anti-tumor immune response.
Signaling Pathways and Experimental Workflow
The interplay between the TDO2/Kynurenine/AhR pathway and the DNA damage response initiated by temozolomide is a key area of investigation. Below are diagrams illustrating these pathways and a typical experimental workflow for studying the combination therapy.
References
- 1. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumoricidal, Temozolomide- and Radiation-Sensitizing Effects of KCa3.1 K+ Channel Targeting In Vitro Are Dependent on Glioma Cell Line and Stem Cell Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide induces apoptosis and senescence in glioma cells cultured as multicellular spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc enhances temozolomide cytotoxicity in glioblastoma multiforme model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of intracranial temozolomide with intracranial carmustine improves survival when compared with either treatment alone in a rodent glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Survival Impact of Combined Biguanide and Temozolomide in Glioblastoma Preclinical Models: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinatorial Effect of Temozolomide and Naringenin in Human Glioblastoma Multiforme Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCCK1 enhances the anticancer effect of temozolomide in attenuating the invasion, migration and epithelial‐mesenchymal transition of glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class I HDAC overexpression promotes temozolomide resistance in glioma cells by regulating RAD18 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc enhances temozolomide cytotoxicity in glioblastoma multiforme model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 365-Glioblastoma temozolomide chemoradiation (part 1) | eviQ [eviq.org.au]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of temozolomide on human glioblastoma cells is enhanced by the concomitant exposure to an extremely low-frequency electromagnetic field (100Hz, 100G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IACS-8968 for Organoid Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxicity of IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), using three-dimensional (3D) organoid cultures. The protocol is designed to be a comprehensive guide, from organoid handling to data analysis, enabling robust and reproducible results for preclinical drug evaluation.
Introduction
Organoids are 3D, self-organizing structures derived from stem cells that closely recapitulate the architecture and function of their corresponding organs. Their physiological relevance makes them powerful tools for preclinical drug screening and toxicity assessment. This compound is an investigational agent that targets the tryptophan catabolism pathway, which is implicated in tumor immune evasion.[1][2] Evaluating its cytotoxic effects on patient-derived or cell line-derived organoids can provide valuable insights into its therapeutic potential and safety profile. This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in an organoid model.
Data Presentation
The quantitative data from the cytotoxicity assay should be recorded in a structured format to allow for clear comparison and analysis.
Table 1: Raw Luminescence Data and Viability Calculations
| This compound Conc. (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability vs. Vehicle |
| 0 (Vehicle) | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Positive Control |
Table 2: Calculated IC50 Values
| Organoid Line | This compound IC50 (µM) | Confidence Interval (95%) | R² of Curve Fit |
| [Specify Organoid Line] |
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific organoid type and culture conditions.
Materials
-
Healthy organoid cultures
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Organoid Culture Medium (specific to the organoid type)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)
-
96-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Organoid Seeding and Culture
-
Preparation : Pre-warm the 96-well plate at 37°C. Thaw the basement membrane matrix on ice. Prepare the complete organoid growth medium and warm it to room temperature.
-
Organoid Dissociation : Harvest organoids from routine culture. Dissociate them into small fragments using mechanical or enzymatic methods as per standard protocols for the specific organoid line.[3]
-
Cell Counting and Resuspension : Count the organoid fragments to ensure a consistent number for seeding. Centrifuge the fragments and resuspend the pellet in the thawed, ice-cold basement membrane matrix.[3]
-
Seeding : Carefully pipette a small volume (e.g., 10 µL) of the organoid-matrix suspension into the center of each well of the pre-warmed 96-well plate to form a dome.[4]
-
Solidification : Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.[4]
-
Media Addition : Gently add 100 µL of pre-warmed complete organoid growth medium to each well, avoiding direct pipetting onto the domes.[4]
-
Incubation : Culture the organoids at 37°C and 5% CO2 for 1-3 days to allow for recovery and growth before drug treatment.
This compound Treatment
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the organoid culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose) and a positive control for cytotoxicity.
-
Media Change and Treatment : Carefully aspirate the old medium from the wells.
-
Drug Addition : Add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubation : Incubate the plate at 37°C and 5% CO2 for a predetermined duration (e.g., 72 hours). The incubation time may need to be optimized.[4]
Cytotoxicity Assay (Using CellTiter-Glo® 3D)
-
Reagent Equilibration : Thaw the CellTiter-Glo® 3D reagent and equilibrate it to room temperature before use.[4]
-
Plate Equilibration : Allow the 96-well plate containing the treated organoids to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition : Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization : Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[4]
-
Luminescence Measurement : Measure the luminescence of each well using a plate reader.
Data Analysis
-
Background Subtraction : Subtract the average luminescence from the "media-only" (no cells) wells from all other readings.
-
Calculate Percent Viability : Normalize the data to the vehicle control. The viability of the vehicle-treated wells is set to 100%. % Viability = (RLU of treated well / Average RLU of vehicle control wells) * 100
-
Generate Dose-Response Curve : Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50 : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway targeted by this compound.
Caption: Workflow for assessing this compound cytotoxicity in organoids.
Caption: this compound inhibits IDO/TDO, blocking the kynurenine pathway.
References
Measuring the In Vitro Efficacy of IACS-8968: A Dual IDO/TDO Inhibitor
Introduction
IACS-8968 is a potent and dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3] Upregulation of these enzymes in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming allows cancer cells to evade immune surveillance by suppressing the activity of effector T cells and promoting the function of regulatory T cells.[4] By inhibiting both IDO1 and TDO, this compound aims to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, particularly in combination with other therapeutic modalities.[3][5]
These application notes provide detailed protocols for a suite of in vitro assays to comprehensively evaluate the efficacy of this compound. The described methods will enable researchers to assess its enzymatic inhibitory activity, cellular function, and its impact on key cancer cell processes such as proliferation, survival, and migration.
Signaling Pathway and Mechanism of Action
This compound targets the initial and rate-limiting step in the kynurenine pathway. Both IDO1 and TDO catalyze the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. Elevated kynurenine levels in the tumor microenvironment exert immunosuppressive effects through various mechanisms, including the activation of the aryl hydrocarbon receptor (AhR) in immune cells, leading to impaired T cell proliferation and effector function. By blocking IDO1 and TDO, this compound reduces kynurenine production, thereby alleviating immune suppression and enhancing the anti-tumor immune response.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays for evaluating the efficacy of this compound.
Table 1: Enzymatic Inhibition of IDO1 and TDO by this compound
| Enzyme | Parameter | Value |
| Human IDO1 | pIC50 | 6.43[1][2] |
| Human TDO | pIC50 | <5[1][2] |
Table 2: Cellular Activity of this compound in Kynurenine Production Assay
| Cell Line | Induction | Parameter | Expected Value Range |
| IFN-γ stimulated HeLa or SK-OV-3 | 100 ng/mL IFN-γ | IC50 | 10 - 100 nM |
Table 3: Effect of this compound on T-Cell Proliferation in a Co-Culture System
| Co-culture System | This compound Conc. | Expected Outcome |
| Tumor Cells + Activated T-Cells | 1 µM | Restoration of T-cell proliferation |
Table 4: Representative Results of Functional Assays for this compound Efficacy
| Assay | Cell Line | This compound Conc. | Expected Outcome |
| Cell Viability (MTT) | Glioma (e.g., LN229, U87) | 10 µM (in combo) | Increased cytotoxicity of TMZ[5] |
| Apoptosis (Annexin V) | Glioma (e.g., LN229, U87) | 10 µM (in combo) | Increased apoptosis with TMZ[5] |
| Cell Migration (Transwell) | Various Cancer Cell Lines | 1 - 10 µM | Reduction in cell migration |
| Colony Formation | Glioma (e.g., LN229, U87) | 10 µM | Inhibition of colony formation[5] |
Experimental Protocols
IDO1 and TDO2 Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1 and TDO2.
Materials:
-
Recombinant Human IDO1 and TDO2 enzymes
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound
-
96-well UV-transparent microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in potassium phosphate buffer containing L-Tryptophan, methylene blue, ascorbic acid, and catalase.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Add the recombinant IDO1 or TDO2 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Add the this compound dilutions to the respective wells.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the production of N-formylkynurenine by reading the absorbance at 321 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the pIC50 value.
Cellular Kynurenine Production Assay
This cell-based assay measures the ability of this compound to inhibit IDO1/TDO2 activity within a cellular context, assessing its cell permeability and efficacy on endogenous or overexpressed enzymes.
Materials:
-
Cancer cell line known to express IDO1 or TDO (e.g., SK-OV-3, HeLa, A172)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
To induce IDO1 expression, treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 4. This compound (S-enantiomer) (IDO/TDO Inhibitor (S-enantiomer)) [myskinrecipes.com]
- 5. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-8968 Co-culture Assay with T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T cell function and promote immune evasion. By blocking IDO and TDO, this compound is designed to restore anti-tumor immunity by reversing this immunosuppressive mechanism, thereby enhancing T cell activation and proliferation.
These application notes provide a detailed protocol for a T cell co-culture assay to evaluate the efficacy of this compound in enhancing T cell-mediated anti-tumor activity.
Signaling Pathway
The signaling pathway targeted by this compound involves the inhibition of IDO and TDO, which are critical for the conversion of tryptophan to kynurenine. Elevated kynurenine levels in the tumor microenvironment activate the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells. By inhibiting IDO and TDO, this compound reduces kynurenine production, thereby preventing AhR activation and the downstream immunosuppressive effects. This leads to a more favorable tumor microenvironment for T cell function.
Figure 1. This compound mechanism of action in the tumor microenvironment.
Experimental Protocols
This protocol describes a co-culture system to assess the ability of this compound to enhance T cell-mediated killing of tumor cells that express IDO1 or TDO.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lonza | CC-2702 |
| CD8+ T Cell Isolation Kit | Miltenyi Biotec | 130-096-495 |
| Tumor Cell Line (e.g., HeLa, SK-OV-3) | ATCC | Various |
| Recombinant Human IFN-γ | R&D Systems | 285-IF-100 |
| This compound | MedChemExpress | HY-136338 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| IL-2 | R&D Systems | 202-IL-010 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | 88953 |
| CFSE Cell Division Tracker Kit | BioLegend | 423801 |
| Human IFN-γ ELISA Kit | R&D Systems | DY285B |
Experimental Workflow
Application Notes and Protocols for Studying Immune Checkpoint Blockade Synergy with IACS-8968
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, the upregulation of IDO and/or TDO leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby creating an immunosuppressive shield that allows cancer cells to evade immune destruction.[3][4][5]
By inhibiting both IDO and TDO, this compound aims to restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating anti-tumor T cell responses.[4][5] This mechanism presents a compelling rationale for combining this compound with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-CTLA-4 antibodies. ICIs work by blocking inhibitory signals on T cells, and the addition of an IDO/TDO inhibitor is hypothesized to synergistically enhance their efficacy by making the tumor microenvironment more permissive to a robust anti-tumor immune response.[3][6][7] Preclinical studies with other dual IDO/TDO inhibitors have shown that this combination can lead to durable tumor control and enhanced infiltration of CD8+ effector T cells.[3]
These application notes provide a detailed framework and exemplary protocols for researchers to investigate the synergistic potential of this compound with immune checkpoint blockade in preclinical cancer models.
Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the kynurenine pathway's role in immune suppression and the points of intervention for this compound and immune checkpoint inhibitors.
Caption: Mechanism of this compound and Anti-PD-1 Synergy.
Quantitative Data Summary (Exemplary)
The following tables present exemplary data based on expected outcomes from a preclinical study evaluating this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model (e.g., CT26 colon carcinoma).
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Complete Regressions |
|---|---|---|---|---|
| Vehicle Control | 10 | 1540 ± 180 | - | 0/10 |
| This compound (50 mg/kg, BID) | 10 | 1180 ± 150 | 23.4% | 0/10 |
| Anti-PD-1 (10 mg/kg, BIW) | 10 | 950 ± 135 | 38.3% | 1/10 |
| this compound + Anti-PD-1 | 10 | 320 ± 95 | 79.2% | 5/10 |
Table 2: Pharmacodynamic Biomarker Analysis (Day 14)
| Treatment Group | N | Plasma Kynurenine/Tryptophan Ratio (µM/µM) ± SEM | Tumor Kynurenine/Tryptophan Ratio (µM/µM) ± SEM |
|---|---|---|---|
| Vehicle Control | 5 | 0.085 ± 0.012 | 0.250 ± 0.045 |
| This compound (50 mg/kg, BID) | 5 | 0.021 ± 0.005 | 0.065 ± 0.018 |
| Anti-PD-1 (10 mg/kg, BIW) | 5 | 0.079 ± 0.015 | 0.235 ± 0.051 |
| this compound + Anti-PD-1 | 5 | 0.019 ± 0.004 | 0.058 ± 0.015 |
Table 3: Tumor Immune Infiltrate Analysis by Flow Cytometry (Day 14)
| Treatment Group | N | CD8+ T cells (% of CD45+ cells) ± SEM | CD8+/Treg Ratio ± SEM |
|---|---|---|---|
| Vehicle Control | 5 | 8.5 ± 1.2 | 1.1 ± 0.2 |
| This compound (50 mg/kg, BID) | 5 | 12.1 ± 1.8 | 2.5 ± 0.4 |
| Anti-PD-1 (10 mg/kg, BIW) | 5 | 15.3 ± 2.1 | 3.0 ± 0.5 |
| this compound + Anti-PD-1 | 5 | 25.6 ± 3.5 | 6.8 ± 0.9 |
Experimental Protocols
Protocol 1: In Vivo Synergy Study in a Syngeneic Mouse Model
This protocol details a typical experiment to assess the synergistic anti-tumor activity of this compound and an immune checkpoint inhibitor.
1. Materials and Reagents:
-
Cell Line: CT26 murine colon carcinoma cell line.
-
Animals: 6-8 week old female BALB/c mice.
-
Test Articles:
-
This compound (powder).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Isotype control antibody.
-
-
Vehicle/Formulation:
-
For this compound: e.g., 0.5% methylcellulose (B11928114) in sterile water.
-
For antibodies: Sterile, phosphate-buffered saline (PBS).
-
2. Experimental Workflow Diagram:
Caption: Workflow for a preclinical synergy study.
3. Procedure:
-
Animal Acclimatization: Acclimatize BALB/c mice for one week under standard laboratory conditions.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁵ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 80-100 mm³, randomize mice into four treatment groups (n=10-15 per group).
-
Drug Preparation and Administration:
-
Prepare this compound fresh daily in vehicle at a concentration for a 50 mg/kg dose. Administer via oral gavage twice daily (BID).
-
Dilute anti-PD-1 and isotype control antibodies in PBS for a 10 mg/kg dose. Administer via intraperitoneal (IP) injection twice weekly (BIW).
-
-
Treatment Groups:
-
Group 1 (Vehicle): Oral vehicle (BID) + Isotype control (BIW).
-
Group 2 (this compound Mono): this compound (BID) + Isotype control (BIW).
-
Group 3 (Anti-PD-1 Mono): Oral vehicle (BID) + Anti-PD-1 (BIW).
-
Group 4 (Combination): this compound (BID) + Anti-PD-1 (BIW).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 21), euthanize all remaining animals.
-
For satellite groups (n=5 per group), collect tumors and blood at a specified time point (e.g., Day 14) for pharmacodynamic and flow cytometry analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Kynurenine and Tryptophan
1. Objective: To confirm target engagement by measuring the ratio of kynurenine (Kyn) to tryptophan (Trp) in plasma and tumor tissue.
2. Procedure:
-
Sample Collection:
-
Collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Excise tumors, weigh them, and snap-freeze in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding trichloroacetic acid (TCA) to plasma, vortex, and centrifuge. Collect the supernatant.
-
Tumor: Homogenize the frozen tumor tissue in a suitable buffer and precipitate proteins with TCA. Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the Kyn and Trp concentrations in the prepared supernatants using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Calculate the Kyn/Trp ratio for each sample.
-
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
1. Objective: To quantify changes in the immune cell composition within the tumor microenvironment.
2. Procedure:
-
Tumor Dissociation:
-
Excise fresh tumors and mince them into small pieces.
-
Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase I) at 37°C to create a single-cell suspension.
-
Filter the suspension through a 70 µm cell strainer to remove debris.
-
-
Cell Staining:
-
Count the cells and aliquot approximately 1-2 x 10⁶ cells per staining tube.
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers using a panel of fluorescently-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ hematopoietic cells, then identify T cell subsets (e.g., CD3+CD8+ cytotoxic T cells; CD3+CD4+FoxP3+ regulatory T cells).
-
Quantify populations as a percentage of parent gates and calculate ratios of interest (e.g., CD8+/Treg).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (S-enantiomer) (IDO/TDO Inhibitor (S-enantiomer)) [myskinrecipes.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
IACS-8968 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of IACS-8968. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 50 mg/mL.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed moisture in the solvent can significantly impact its solubility.[1]
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure you are using a sufficient volume of DMSO for the desired concentration. If the issue persists, consider preparing a slightly more dilute stock solution.
Q3: How should I store the this compound stock solution?
A3: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store the solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q4: What are the recommended formulations for in vivo studies with this compound?
A4: For in vivo experiments, a clear stock solution in DMSO should first be prepared.[1] This stock can then be further diluted using aqueous-based solutions containing co-solvents. Commonly used vehicles include a combination of PEG300, Tween-80, and saline, or a solution of SBE-β-CD in saline.[1] It is recommended to prepare these working solutions freshly on the day of use.[1]
Q5: My in vivo formulation with this compound is cloudy or shows precipitation. How can I resolve this?
A5: Cloudiness or precipitation in your in vivo formulation can often be resolved by gentle heating and/or sonication to aid dissolution.[1] Ensure that the co-solvents are added sequentially and mixed thoroughly after each addition as per the recommended protocols. Also, verify the quality and purity of the co-solvents being used.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent System | Maximum Concentration | Notes |
| DMSO | 50 mg/mL (131.11 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare a 25 mg/mL stock in DMSO first.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Prepare a 25 mg/mL stock in DMSO first.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Reagent Preparation : Obtain this compound and a new, unopened bottle of anhydrous DMSO.
-
Weighing : Accurately weigh the desired amount of this compound powder.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Mixing : Vortex the solution thoroughly. If precipitation occurs, use an ultrasonic bath for 5-10 minutes or gently warm the solution until it becomes clear.
-
Storage : Aliquot the clear stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 Method)
-
Prepare Stock Solution : First, prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Co-solvent Addition : To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Final Dilution : Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
Administration : Use the freshly prepared formulation for animal dosing on the same day.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration (SBE-β-CD Method)
-
Prepare 20% SBE-β-CD Solution : Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare Stock Solution : Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Final Formulation : To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mixing : Mix evenly until a clear solution is obtained.
-
Administration : Use the freshly prepared formulation for animal dosing on the same day.
Visual Troubleshooting and Workflow
This compound Signaling Pathway Inhibition
Caption: this compound inhibits IDO1 and TDO enzymes.
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
References
Navigating IACS-8968 Solution Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent dual IDO/TDO inhibitor IACS-8968, maintaining its stability in solution is critical for reproducible and reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for initial stock solutions of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 50 mg/mL (131.11 mM). It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can impact the solubility and stability of the compound.[1]
2. My this compound solution appears to have precipitated. What should I do?
If precipitation is observed, gentle warming and/or sonication can be used to aid in redissolution.[1] To prevent precipitation, especially when preparing aqueous dilutions for in vivo studies, ensure that a clear stock solution is made first and then co-solvents are added sequentially with thorough mixing at each step.[1]
3. What are the recommended storage conditions for this compound stock solutions?
To ensure stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] Note that the R-enantiomer of this compound has a shorter recommended storage period of 1 month at -20°C and 6 months at -80°C.[2]
4. How should I prepare this compound for in vivo animal studies?
For in vivo experiments, it is best to prepare the working solutions fresh on the day of use.[1] Due to the low aqueous solubility of this compound, a co-solvent system is required. Several formulations can be prepared to achieve a clear solution. The general workflow involves starting with a DMSO stock solution and then adding other co-solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution | Solvent has absorbed water (if using DMSO). | Use fresh, anhydrous DMSO. Gentle warming or sonication can help redissolve the precipitate.[1] |
| Precipitation upon dilution | Poor aqueous solubility of this compound. | Prepare a co-solvent formulation as detailed in the In Vivo Formulation Protocols table. Ensure thorough mixing after the addition of each solvent. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2] Store at recommended temperatures (-20°C or -80°C).[1][2] Prepare aqueous working solutions fresh for each experiment.[1] |
| Difficulty dissolving the compound | Insufficient mixing or sonication. | Ensure the solution is thoroughly mixed. If precipitation or phase separation occurs, use heat and/or sonication to aid dissolution.[1] |
Quantitative Data Summary
This compound Stock Solution Parameters
| Parameter | Value | Notes |
| Solvent | DMSO | Use of newly opened DMSO is recommended.[1] |
| Solubility | 50 mg/mL (131.11 mM) | Ultrasonic treatment may be needed.[1] |
| Storage (-20°C) | Up to 1 year | For the parent compound.[1] |
| Storage (-80°C) | Up to 2 years | For the parent compound.[1] |
| Storage (-20°C, R-enantiomer) | Up to 1 month | [2] |
| Storage (-80°C, R-enantiomer) | Up to 6 months | [2] |
In Vivo Formulation Protocols
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.56 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.56 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.56 mM) |
| Data sourced from MedchemExpress product information.[1] |
Experimental Protocols & Workflows
Protocol for Preparing a 1 mL In Vivo Working Solution (Protocol 1)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline and mix thoroughly to obtain a clear solution.
This protocol yields a final concentration of 2.5 mg/mL.[1]
General Workflow for Preparing this compound Solutions
Caption: Workflow for this compound solution preparation and handling.
This compound Mechanism of Action in the Tumor Microenvironment
This compound is a dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][3] These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism, which is often exploited by cancer cells to create an immunosuppressive microenvironment. By inhibiting IDO1 and TDO, this compound blocks the conversion of tryptophan to kynurenine. This reduction in kynurenine alleviates the suppression of T-cell and natural killer (NK) cell activity and promotes an anti-tumor immune response.
Caption: this compound inhibits IDO1/TDO, blocking immunosuppression.
References
Technical Support Center: Optimizing IACS-8968 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of IACS-8968 for various cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting IDO1 and TDO, this compound blocks the conversion of tryptophan to kynurenine. This leads to a decrease in immunosuppressive kynurenine levels and an increase in tryptophan availability, which can enhance anti-tumor immune responses.
Q2: What is a typical starting concentration range for this compound in cell assays?
A2: Based on available literature, a common concentration for this compound in cell-based assays is around 10 µM, particularly in combination studies with other agents like chemotherapy in glioma cells.[1] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration (EC50) and cytotoxic concentration (CC50) for your specific experimental setup.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The best approach is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) and measuring the desired biological endpoint. This could be the inhibition of kynurenine production, restoration of T-cell proliferation, or a specific cell signaling event. In parallel, a cell viability assay should be conducted to determine the concentration at which this compound becomes toxic to the cells.
Q4: Do I need to induce IDO1 expression in my cells before treatment with this compound?
A4: The expression of IDO1 can be low or absent in many cell lines under standard culture conditions. To study the effect of this compound on IDO1 activity, it is often necessary to induce its expression. Interferon-gamma (IFNγ) is a potent inducer of IDO1 and is commonly used for this purpose in in vitro studies.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between experiments. | Inconsistent cell seeding density. Variation in cell health or passage number. Pipetting errors. | Ensure a consistent number of viable cells are seeded in each well. Use cells within a consistent and low passage number range. Calibrate pipettes regularly and use proper pipetting techniques. |
| No observable effect of this compound at expected concentrations. | Low or no expression of IDO1/TDO in the target cells. Inactive compound. Suboptimal assay conditions. | Confirm IDO1/TDO expression at the protein level (e.g., by Western blot). If necessary, induce IDO1 expression with IFNγ. Verify the integrity and activity of your this compound stock. Optimize assay parameters such as incubation time and substrate (tryptophan) concentration. |
| Observed effect is due to cytotoxicity, not target inhibition. | The concentration of this compound used is too high. | Always perform a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50. Aim for concentrations that show the desired biological effect without significant cell death.[3] |
| Discrepancy between biochemical (enzymatic) and cell-based assay results. | Poor cell permeability of the compound. The compound is being metabolized or actively transported out of the cell. Different reducing environments in enzymatic vs. cellular assays.[2] | Consider using cell lines with known transporter expression profiles. Evaluate the stability of this compound in your cell culture medium. Be aware that in vitro enzymatic activity may not always directly translate to cellular efficacy. |
| Inconsistent kynurenine measurements. | Insufficient tryptophan in the culture medium, leading to substrate limitation. Instability of kynurenine. | Ensure your cell culture medium contains a sufficient and consistent concentration of L-tryptophan.[4] Standard media can have varying levels, which may impact results. Process samples for kynurenine measurement promptly after collection. |
Data Presentation
Table 1: Reported Concentration of this compound in a Cell-Based Assay
| Cell Line | Assay Type | Treatment | Concentration | Outcome | Reference |
| Glioma Cells | Cytotoxicity and Apoptosis Assay | This compound in combination with Temozolomide (TMZ) | 10 µM | Strengthened the cytotoxic and apoptotic effects of TMZ. | [1] |
Note: This table will be updated as more quantitative data for this compound becomes publicly available. Researchers are strongly encouraged to determine the optimal concentration for their specific experimental system.
Experimental Protocols
Protocol 1: Determining the Effective Concentration (EC50) of this compound for Kynurenine Production Inhibition
This protocol describes a general workflow for determining the concentration of this compound that inhibits 50% of IDO1-mediated kynurenine production in cancer cells.
Materials:
-
Cancer cell line known to express or be inducible for IDO1 (e.g., SK-OV-3)
-
Complete cell culture medium
-
Recombinant human Interferon-gamma (IFNγ)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine measurement (e.g., Ehrlich's reagent or HPLC)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with an optimized concentration of IFNγ for 24-48 hours to induce IDO1 expression. Include a vehicle-treated control group (no IFNγ).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFNγ-containing medium and add the different concentrations of this compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and assay endpoint.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration using a suitable method. A common colorimetric method involves the reaction of kynurenine with Ehrlich's reagent after deproteinization with trichloroacetic acid (TCA).
-
-
Cell Viability Assessment: After collecting the supernatant, assess the viability of the remaining cells using a standard assay like MTT or CellTiter-Glo.
-
Data Analysis:
-
Normalize the kynurenine production to the vehicle-treated (IFNγ-induced) control.
-
Plot the percentage of inhibition of kynurenine production against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Similarly, calculate the CC50 from the cell viability data.
-
Mandatory Visualizations
Caption: this compound inhibits IDO1/TDO, blocking tryptophan to kynurenine conversion.
Caption: Workflow for determining the EC50 and CC50 of this compound.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8968 storage and handling best practices
This technical support center provides best practices for the storage and handling of IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity. The following tables summarize the recommended storage conditions for the compound in both solid and solvent forms. Note that stability can vary between different forms of the compound (e.g., enantiomers), so always refer to the manufacturer's certificate of analysis for specific lot information.
Table 1: Storage Conditions for this compound (Solid Powder)
| Form | Temperature | Duration | Additional Notes |
| This compound (General) | -20°C | Long-term (months to years) | Store in a dry, dark place.[1] |
| 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[1] | |
| This compound (R-enantiomer) | -20°C | 3 years | |
| 4°C | 2 years |
Table 2: Storage Conditions for this compound Stock Solutions
| Form | Temperature | Duration | Solvents |
| This compound (General) | -80°C | 2 years | DMSO[2] |
| -20°C | 1 year | DMSO[2] | |
| This compound (R-enantiomer) | -80°C | 6 months | DMSO[3] |
| -20°C | 1 month | DMSO[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For this compound with a molecular weight of 381.36 g/mol , add 262.22 µL of DMSO for every 1 mg of compound.[3]
-
Dissolution: Vortex the solution until the compound is fully dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2] It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: Preparation of an In Vivo Working Solution
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] The following protocol yields a 2.5 mg/mL working solution.[2]
-
Initial Dilution: Start with a 25 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Addition (Step 1): In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[2]
-
Co-solvent Addition (Step 2): Add 50 µL of Tween-80 to the mixture and mix until uniform.[2]
-
Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL.[2] The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway of this compound and a general experimental workflow.
Caption: this compound inhibits IDO/TDO enzymes, blocking tryptophan metabolism and reducing immune suppression.
References
Technical Support Center: Preventing I-ACS-8968 Precipitation in Media
Welcome to the technical support center for IACS-8968. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2] These enzymes play a critical role in immune suppression by catabolizing the essential amino acid L-tryptophan into kynurenine. By inhibiting IDO1 and TDO, this compound blocks this immunosuppressive pathway, leading to the restoration of T-cell function and enhancement of anti-tumor immunity.[3] This makes it a promising candidate for cancer immunotherapy, often studied in combination with other immunotherapies.[3]
Q2: I've added this compound to my cell culture media and I'm observing a precipitate. What is happening?
You are likely observing the precipitation of this compound out of the solution. This occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of the cell culture media.[4] This can manifest as visible particles, cloudiness, or a crystalline film.[5]
Q3: What are the common causes of small molecule precipitation in cell culture media?
Several factors can contribute to the precipitation of compounds like this compound in cell culture media:
-
High Final Concentration: The desired experimental concentration may exceed the compound's aqueous solubility.[4]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution due to the abrupt change in solvent polarity.[4][6]
-
pH of the Media: The solubility of many compounds is pH-dependent. Standard cell culture media is typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for the solubility of this compound.[4]
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (if serum is included). This compound may interact with these components, leading to the formation of insoluble complexes.[4][7]
-
Temperature: Changes in temperature, such as warming media from 4°C to 37°C, can affect the solubility of the compound.[4]
-
Incubation Time: A compound in a supersaturated state may appear dissolved initially but can slowly precipitate over time.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnose and resolve this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock / High Stock Concentration | - Prepare a lower concentration stock solution in DMSO. - Perform a serial dilution of the stock in pre-warmed (37°C) media. - Add the stock solution dropwise while gently vortexing the media.[6] |
| High Final DMSO Concentration | - Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[6] This may require preparing a more dilute stock solution. | |
| Delayed Precipitation (after hours/days) | Compound Instability in Media | - Prepare fresh working solutions of this compound for each experiment. - Avoid storing diluted this compound in aqueous solutions for extended periods. |
| Interaction with Media Components | - If using serum-free media, consider if a low percentage of serum (e.g., 1-2%) is permissible, as serum proteins can sometimes help solubilize hydrophobic compounds.[8] - Test the solubility in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[6] | |
| Evaporation of Media | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6] | |
| Precipitation at Low Temperatures | Temperature-Dependent Solubility | - Prepare stock solutions and dilutions at room temperature or 37°C. - Avoid cold-shocking the compound by adding it to cold media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[9] Use anhydrous, high-purity DMSO.
-
Concentration: Prepare a high-concentration stock solution, for example, 50 mg/mL in DMSO, which can be achieved with ultrasonic assistance.[9]
-
Dissolution: Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or -80°C for up to 2 years.[1]
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol is designed to minimize precipitation when preparing the final working concentration.
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum and other supplements, if applicable) to 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of your this compound stock in pre-warmed media. For example, dilute your 50 mg/mL stock to a 1 mM intermediate solution.
-
Add the stock solution dropwise to the media while gently swirling.
-
-
Final Working Solution:
-
Add the required volume of the stock or intermediate solution to your pre-warmed culture media to achieve the final desired concentration.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media).
-
Add the solution dropwise while gently swirling the culture plate or tube.
-
-
Final Check: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (S-enantiomer) (IDO/TDO Inhibitor (S-enantiomer)) [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Chinese hamster ovary cell culture feed media precipitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound S-enantiomer - Immunomart [immunomart.com]
troubleshooting inconsistent results with IACS-8968
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule that dually inhibits the enzymes IDO1 and TDO.[1] These enzymes are critical regulators of the kynurenine (B1673888) pathway, which is the primary route for tryptophan metabolism.[2] In many cancers, these enzymes are overactive, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This microenvironment suppresses the activity of immune cells, such as T cells, allowing cancer cells to evade the immune system. By inhibiting both IDO1 and TDO, this compound aims to restore tryptophan levels and reduce kynurenine production, thereby enhancing the anti-tumor immune response.[3][4]
Q2: What is the significance of dual IDO1/TDO inhibition?
Some tumor cells may express either IDO1 or TDO, or both. Targeting only one of these enzymes might not be sufficient to completely block the immunosuppressive effects of the kynurenine pathway. A dual inhibitor like this compound ensures a more comprehensive blockade of tryptophan catabolism, potentially leading to a more robust anti-tumor immune response.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve the compound in an appropriate solvent (such as DMSO) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Q4: I am observing inconsistent results in my experiments. What are the potential causes?
Inconsistent results with this compound can arise from several factors. See the detailed troubleshooting guide below for a comprehensive overview of potential issues and their solutions. Key areas to consider include:
-
Compound Integrity and Handling: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Chiral Purity: this compound exists as R- and S-enantiomers.[5] Differences in the activity of these enantiomers can lead to variability if the specific enantiomer or the racemic mixture is not consistently used.[3][4]
-
Experimental Conditions: Factors such as cell line variability, passage number, and media composition can all influence the outcome.
-
Assay-Specific Issues: Problems with reagent preparation, incubation times, or detection methods can all contribute to inconsistent data.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
In Vitro Cell-Based Assays
Q: My IC50 value for this compound varies significantly between experiments. Why?
-
Cell Line Health and Passage Number: Ensure you are using cells within a consistent and low passage number range. Cellular responses can change with increasing passage numbers. Confirm cell viability before and after the experiment.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can alter the effective concentration of the inhibitor per cell. Always perform a cell count and seed plates accurately.
-
Solubility Issues: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in the stock solution (typically DMSO) and that the final concentration of the solvent in your cell culture media is low (usually <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Enantiomeric Purity: Verify that you are using the same form of this compound (R-enantiomer, S-enantiomer, or racemic mixture) in all experiments. The S-enantiomer is often noted for its optimized potency and selectivity.[3]
-
Media Components: Components in the cell culture media can sometimes interact with the compound. Use consistent media formulations for all related experiments.
Q: I am not observing the expected decrease in kynurenine levels after treating my cells with this compound.
-
Low or Absent IDO1/TDO Expression: Confirm that your cell line expresses IDO1 and/or TDO at a detectable level. For many cell lines, induction with interferon-gamma (IFN-γ) is required to upregulate IDO1 expression.[6]
-
Sub-optimal Assay Conditions: Ensure that the concentration of tryptophan in your media is not limiting. The activity of IDO1 and TDO is dependent on the availability of their substrate.
-
Incorrect Kynurenine Measurement: Verify the accuracy and sensitivity of your kynurenine detection method. Common methods include HPLC and ELISA. Refer to the detailed protocol for kynurenine measurement below.
-
Compound Degradation: If stock solutions are old or have been improperly stored, the compound may have degraded. Prepare fresh stock solutions from a new batch of the compound if necessary.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Reference |
| pIC50 | 6.43 | IDO1 | [1] |
| pIC50 | <5 | TDO | [1] |
Note: More specific IC50 values in different cancer cell lines would be beneficial for experimental design. Researchers should determine the IC50 in their specific cell system.
Experimental Protocols
Key Experiment: In Vitro IDO1/TDO Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound in a cell-based assay.
Materials:
-
Cancer cell line known to express IDO1 and/or TDO (e.g., HeLa, SKOV-3, or a cell line relevant to your research)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for kynurenine measurement (see protocol below)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
IDO1 Induction (if necessary): The following day, treat the cells with an optimal concentration of IFN-γ (typically 10-100 ng/mL) for 24-48 hours to induce IDO1 expression. Include untreated wells as a negative control.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the IFN-γ containing medium and add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Kynurenine Measurement: After incubation, carefully collect the cell culture supernatant for the measurement of kynurenine concentration.
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of the compound.
Key Experiment: Kynurenine Measurement Assay
This protocol outlines a colorimetric method for the detection of kynurenine in cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
96-well plate
Procedure:
-
Sample Preparation: Add 100 µL of cell culture supernatant to a new 96-well plate.
-
Protein Precipitation: Add 50 µL of 30% TCA to each well. Mix well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated proteins.
-
Colorimetric Reaction: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of Ehrlich's reagent to each well and mix.
-
Incubation: Incubate the plate at room temperature for 10-20 minutes.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Quantification: Prepare a standard curve using known concentrations of kynurenine to determine the concentration in the samples.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: IDO1/TDO pathway in cancer and the point of intervention for this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Troubleshooting Logic Diagram
Caption: A logical flowchart to guide troubleshooting efforts for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (S-enantiomer) (IDO/TDO Inhibitor (S-enantiomer)) [myskinrecipes.com]
- 4. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
Technical Support Center: IACS-8968 In Vivo Applications
Disclaimer: As of the latest literature review, specific in vivo toxicity studies for IACS-8968 are not publicly available. The following information is based on the broader class of dual indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors and general principles of preclinical toxicology assessment. This guide is intended to provide general troubleshooting advice and frequently asked questions for researchers and drug development professionals. It is not a substitute for a comprehensive, compound-specific toxicology evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the potential for on-target toxicity?
A1: this compound is a dual inhibitor of IDO1 and TDO, enzymes that catalyze the rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway.[1][2][3] By inhibiting these enzymes, this compound aims to enhance anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment.[1][2][3]
Potential on-target toxicities could arise from systemic modulation of the kynurenine pathway, which is involved in various physiological processes beyond immune regulation. Researchers should be vigilant for unexpected immunological or neurological adverse events.
Q2: Are there any publicly available in vivo toxicity data for this compound?
A2: No, comprehensive in vivo toxicity data for this compound, such as LD50 or NOAEL values, have not been reported in the public domain. Preclinical toxicology studies, often referred to as IND-enabling studies, are typically conducted by pharmaceutical companies and may not be publicly disclosed.[4][5]
Q3: What are the general safety and tolerability profiles of dual IDO/TDO inhibitors in preclinical and clinical studies?
A3: Generally, IDO and TDO inhibitors have demonstrated acceptable tolerability in preclinical models and early-phase clinical trials, with most treatment-related adverse events being of low grade.[1] However, the development of some IDO1 inhibitors, like epacadostat, was halted due to a lack of efficacy in Phase 3 trials, not primarily due to toxicity.[6] Researchers should be aware that each compound within this class will have a unique safety profile.
Q4: What are the recommended starting points for designing an in vivo study with this compound?
A4: For a novel compound like this compound without public toxicity data, it is crucial to conduct initial dose-range-finding studies in a small number of animals. These studies help to identify a maximum tolerated dose (MTD) and observe any overt signs of toxicity. It is also advisable to consult formulation guidelines provided by the manufacturer to ensure proper vehicle selection and compound solubility.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe morbidity at predicted therapeutic doses. | Calculation error in dosing solutions. Vehicle toxicity. Contamination of the test article. Unexpected acute toxicity of this compound. | 1. Double-check all calculations for dose formulations. 2. Run a vehicle-only control group to assess its toxicity. 3. Verify the purity and identity of the this compound batch. 4. Conduct a formal acute toxicity study with a wider dose range to determine the MTD. |
| Significant weight loss (>15-20%) in the treatment group compared to controls. | General systemic toxicity. Reduced food and water intake due to malaise. Off-target effects of the compound. | 1. Implement daily monitoring of body weight, food, and water consumption. 2. Consider dose reduction or less frequent administration. 3. Perform clinical pathology (hematology and serum chemistry) to identify potential organ toxicity. 4. Conduct a thorough necropsy and histopathological examination of major organs. |
| Signs of neurotoxicity (e.g., tremors, ataxia, altered behavior). | The kynurenine pathway is active in the central nervous system. This compound may cross the blood-brain barrier. | 1. Perform a functional observational battery to systematically assess neurological function. 2. Consider reducing the dose. 3. Analyze brain tissue for compound concentration. 4. Conduct histopathological analysis of brain tissue. |
| No observable phenotype or target engagement at expected efficacious doses. | Poor bioavailability or rapid metabolism. Inadequate dose. Inappropriate animal model. | 1. Conduct pharmacokinetic studies to determine the plasma and tumor exposure of this compound. 2. Measure downstream biomarkers of IDO/TDO inhibition (e.g., kynurenine/tryptophan ratio) in plasma and tumor tissue. 3. Increase the dose or frequency of administration based on PK/PD data. 4. Ensure the chosen animal model expresses the target enzymes (IDO1 and/or TDO). |
Experimental Protocols
As no specific in vivo toxicity studies for this compound are available, a generalized protocol for an acute toxicity study is provided below. This should be adapted based on the specific research question and institutional guidelines.
Protocol: Acute Toxicity Study in Rodents (General Guideline)
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Dose Formulation: Prepare this compound in a suitable vehicle. The formulation should be sterile for parenteral administration. Include a vehicle control group.
-
Dose Groups: At a minimum, include a vehicle control group and at least three dose levels of this compound (e.g., low, mid, and high). The highest dose should be chosen to induce some signs of toxicity but not cause immediate death.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior, activity level), and body weight changes at regular intervals (e.g., immediately after dosing, 1, 4, and 24 hours post-dose, and then daily for 14 days).
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, brain) for histopathological examination.
-
Data Analysis: Analyze mortality, clinical signs, body weight data, and histopathology findings to determine the MTD and identify potential target organs of toxicity.
Visualizations
Caption: Mechanism of action of this compound in the kynurenine pathway.
Caption: Generalized workflow for in vivo toxicity assessment.
References
- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (S-enantiomer) (IDO/TDO Inhibitor (S-enantiomer)) [myskinrecipes.com]
- 3. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 4. allucent.com [allucent.com]
- 5. syngeneintl.com [syngeneintl.com]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in IACS-8968 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and dual inhibitor of the enzymes IDO1 and TDO. These enzymes are the first and rate-limiting steps in the kynurenine (B1673888) pathway of tryptophan catabolism. By inhibiting IDO1 and TDO, this compound blocks the conversion of tryptophan to kynurenine. This leads to a decrease in kynurenine levels and an increase in tryptophan levels in the tumor microenvironment, which can enhance anti-tumor immune responses. The accumulation of kynurenine is known to suppress the proliferation and function of effector T cells and promote the generation of regulatory T cells (Tregs), thus contributing to an immunosuppressive environment that allows tumors to evade immune surveillance.
Q2: What are the primary downstream effects of this compound?
A2: The primary downstream effects of this compound stem from its inhibition of the IDO1/TDO pathway, leading to:
-
Restoration of T-cell proliferation and function: By preventing tryptophan depletion and kynurenine accumulation, this compound can rescue T cells from anergy and promote their activation and proliferation.
-
Modulation of cytokine production: this compound can alter the cytokine profile in the tumor microenvironment, often leading to an increase in pro-inflammatory cytokines that support anti-tumor immunity.
-
Inhibition of the Aryl Hydrocarbon Receptor (AhR) signaling pathway: Kynurenine is a natural ligand for AhR, a transcription factor that can promote tumor growth and immune suppression. By reducing kynurenine levels, this compound can indirectly inhibit AhR signaling.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of this compound.
| Condition | Recommendation |
| Storage of solid compound | Store at -20°C or -80°C, protected from light and moisture. |
| Stock solution solvent | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. |
| Stock solution storage | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. |
| Working solution preparation | Prepare fresh working solutions from the stock solution for each experiment. The final DMSO concentration in cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. |
Q4: How can I confirm the activity of this compound in my experiments?
A4: The activity of this compound can be confirmed by measuring its primary pharmacodynamic effect, which is the reduction of kynurenine production. This can be assessed in both enzymatic and cell-based assays. Additionally, downstream functional effects, such as the restoration of T-cell proliferation in a co-culture system, can be measured to confirm its biological activity.
Troubleshooting Guides
Enzymatic Assays (IDO1 & TDO)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal | Autofluorescence/absorbance of test compound. Contamination of reagents. | Run a control with the compound but without the enzyme. Use fresh, high-purity reagents. |
| Low or no enzyme activity | Inactive or degraded enzyme. Incorrect assay buffer composition (e.g., pH, cofactors). Suboptimal temperature. | Aliquot and store the enzyme at -80°C; avoid repeated freeze-thaw cycles. Ensure the assay buffer has the correct pH (typically ~6.5 for IDO1) and contains necessary cofactors like methylene (B1212753) blue and ascorbic acid. Maintain a constant temperature of 37°C during the assay. |
| Inconsistent IC50 values | Compound precipitation. Inaccurate pipetting. Inconsistent incubation times. | Check the solubility of this compound in the assay buffer. Use calibrated pipettes and ensure thorough mixing. Standardize all incubation times. |
| Discrepancy between IDO1 and TDO inhibition | This compound may have different potencies for IDO1 and TDO. | Determine the IC50 values for both enzymes independently to understand the inhibitor's selectivity. |
Cell-Based Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no kynurenine production in control cells | Low or no expression of IDO1/TDO in the cell line. Inactive inducing agent (e.g., IFN-γ for IDO1). Insufficient tryptophan in the medium. | Select a cell line known to express IDO1 (e.g., HeLa, SK-OV-3) or TDO (e.g., PANC-1, HepG2). Confirm IDO1/TDO expression by Western blot or qPCR after induction. Ensure the cell culture medium is supplemented with an adequate concentration of L-tryptophan. |
| High variability between replicate wells | Uneven cell seeding. Inconsistent compound concentration. Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and compounds. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Compound cytotoxicity | High concentration of this compound or DMSO. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to determine the non-toxic concentration range of this compound and the vehicle. |
| Poor correlation between enzymatic and cellular assay results | Differences in the reducing environment (artificial vs. physiological reductants). Poor cell permeability of the compound. Off-target effects in cells. | Acknowledge that cellular environments are more complex. Assess compound permeability if possible. Investigate potential off-target effects through broader profiling. |
T-cell Co-culture and Proliferation Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background T-cell proliferation | Allogeneic reaction between T-cells and tumor cells. Non-specific T-cell activation. | Use autologous T-cells and tumor cells if possible. If not, establish a baseline of allogeneic reactivity. Ensure T-cells are not activated during isolation. |
| Low T-cell proliferation in the presence of this compound | Insufficient IDO1/TDO activity in tumor cells to suppress T-cells. T-cells are not responsive. This compound is cytotoxic to T-cells at the tested concentration. | Confirm IDO1/TDO-mediated suppression in your co-culture system. Use T-cells known to be responsive. Assess T-cell viability in the presence of this compound. |
| High variability in cytokine measurements | Donor-to-donor variability in T-cell responses. Inconsistent cell handling and timing of supernatant collection. | Use PBMCs from multiple healthy donors to account for biological variability. Standardize all cell handling procedures and collection times. |
Experimental Protocols
Protocol 1: In Vitro IDO1/TDO Enzymatic Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against recombinant human IDO1 or TDO enzyme.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
This compound
-
L-Tryptophan
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5 for IDO1)
-
Cofactors: Ascorbic acid, Methylene blue, Catalase
-
Trichloroacetic acid (TCA)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer containing cofactors (e.g., 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add Enzyme: Add the recombinant IDO1 or TDO enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add L-Tryptophan solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add TCA to each well to stop the enzymatic reaction.
-
Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measurement: Measure the absorbance of kynurenine at approximately 321 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell-Based Kynurenine Measurement Assay
This protocol assesses the ability of this compound to inhibit IDO1 or TDO activity in a cellular context.
Materials:
-
IDO1-expressing cells (e.g., HeLa, SK-OV-3) or TDO-expressing cells (e.g., PANC-1, HepG2)
-
This compound
-
IFN-γ (for IDO1 induction)
-
Complete cell culture medium
-
L-Tryptophan
-
TCA
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction (if necessary): For IDO1-expressing cells, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and incubate for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound and a fixed concentration of L-Tryptophan. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Kynurenine Measurement: a. Add TCA to the supernatant to precipitate proteins. b. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine. c. Centrifuge to pellet the precipitated protein. d. Transfer the clear supernatant to a new 96-well plate. e. Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. f. Measure the absorbance at approximately 480 nm.
-
Data Analysis: Create a kynurenine standard curve to determine the concentration of kynurenine in the samples. Calculate the percent inhibition and IC50 value for this compound.
-
(Optional) Cell Viability: Perform a cell viability assay on the remaining cells to assess cytotoxicity.
Protocol 3: T-cell Proliferation Assay (Co-culture)
This protocol measures the effect of this compound on reversing tumor cell-mediated suppression of T-cell proliferation.
Materials:
-
Tumor cell line expressing IDO1 or TDO
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
Cell proliferation dye (e.g., CFSE)
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Tumor Cell Seeding: Seed tumor cells in a 96-well plate and allow them to adhere.
-
T-cell Labeling: Label PBMCs or isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup: Add the labeled T-cells to the wells containing the tumor cells at a specific effector-to-target ratio (e.g., 10:1).
-
Compound Treatment: Add serial dilutions of this compound to the co-culture. Include appropriate controls (T-cells alone, T-cells with tumor cells without inhibitor).
-
Incubation: Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Cell Staining: Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Flow Cytometry Analysis: Analyze T-cell proliferation by measuring the dilution of the proliferation dye in the T-cell population using a flow cytometer.
-
Data Analysis: Quantify the percentage of proliferated T-cells in each condition.
Visualizations
Caption: IDO1/TDO signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Validation & Comparative
A Comparative Guide to IACS-8968 and GDC-0919: Unraveling the Efficacy of Novel IDO1 Pathway Inhibitors
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy to overcome tumor-induced immune suppression. This guide provides a detailed comparison of two key inhibitors targeting this pathway: IACS-8968, a dual inhibitor of IDO1 and tryptophan-2,3-dioxygenase (TDO), and GDC-0919 (navoximod), a potent and selective IDO1 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Mechanism of Action: A Tale of Two Targets
Both this compound and GDC-0919 aim to restore anti-tumor immunity by preventing the degradation of tryptophan and the production of kynurenine (B1673888), a metabolite that suppresses T-cell function. However, they differ in their selectivity.
GDC-0919 (Navoximod) is a highly potent and selective inhibitor of the IDO1 enzyme.[1][2] IDO1 is the primary enzyme responsible for tryptophan catabolism in many tumors and is often associated with a poor prognosis.[3]
This compound , on the other hand, exhibits a dual inhibitory activity against both IDO1 and TDO.[4][5][6] TDO is another enzyme that can catabolize tryptophan, and its expression in certain tumors suggests that dual inhibition may offer a more comprehensive blockade of this immunosuppressive pathway.[3]
dot
Comparative Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing this compound and GDC-0919 have not been published. Therefore, this comparison is based on available preclinical and clinical data from separate studies.
| Parameter | This compound | GDC-0919 (Navoximod) |
| Target(s) | IDO1, TDO | IDO1 |
| Potency (IDO1) | pIC50: 6.43[4][5] | Ki: 7 nM; EC50: 75-90 nM[1][7][8] |
| Preclinical Models | Glioma xenografts (in combination with TMZ)[9] | B16F10 melanoma (in combination with vaccine), various solid tumors (in combination with anti-PD-L1)[7][8] |
| Clinical Development | Preclinical | Phase I and Ib trials (monotherapy and in combination with atezolizumab)[8][10][11][12] |
| Reported Efficacy | Strengthened the cytotoxicity of TMZ in glioma cells.[9] | Monotherapy: Stable disease in 36% of patients. Combination with atezolizumab: Partial or complete response in some patients, but no clear evidence of added benefit.[8][11][12] |
Table 1: Summary of Efficacy Data for this compound and GDC-0919
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and GDC-0919.
This compound: In Vivo Glioma Xenograft Model
-
Cell Lines: Human glioma cell lines (e.g., U87, LN229).
-
Animal Model: Subcutaneous xenografts in nude mice.
-
Treatment Regimen:
-
This compound administered in combination with temozolomide (B1682018) (TMZ).[9]
-
A typical dosing schedule might involve daily oral administration of this compound alongside a standard TMZ regimen.
-
-
Efficacy Evaluation:
-
Tumor volume measured regularly using calipers.
-
Survival analysis to determine the impact on overall survival.
-
Immunohistochemical analysis of tumor tissue to assess immune cell infiltration and target engagement.
-
dot
GDC-0919 (Navoximod): Preclinical B16F10 Melanoma Model
-
Cell Line: B16F10 murine melanoma cells.
-
Animal Model: Syngeneic C57BL/6 mice.
-
Treatment Regimen:
-
GDC-0919 administered orally.
-
Often used in combination with other immunotherapies, such as a cancer vaccine.[7]
-
-
Efficacy Evaluation:
-
Tumor growth inhibition measured by caliper.
-
Analysis of immune cell populations (e.g., CD8+ T cells) in the tumor microenvironment and spleen by flow cytometry.
-
Measurement of kynurenine and tryptophan levels in plasma and tumor tissue to confirm target engagement.
-
GDC-0919 (Navoximod): Phase I/Ib Clinical Trial Protocol
-
Patient Population: Patients with advanced or recurrent solid tumors.[8][10]
-
Study Design: Open-label, dose-escalation (3+3 design) followed by expansion cohorts.[8]
-
Treatment Regimen:
-
Efficacy and Safety Evaluation:
-
Tumor response assessed by RECIST criteria.
-
Pharmacokinetic (PK) and pharmacodynamic (PD) analyses, including measurement of plasma kynurenine and tryptophan levels.
-
Monitoring of adverse events according to CTCAE.
-
dot
Conclusion
Both this compound and GDC-0919 represent valuable tools in the ongoing effort to modulate the tumor microenvironment and enhance anti-tumor immunity. GDC-0919, a selective IDO1 inhibitor, has undergone more extensive clinical evaluation, demonstrating a manageable safety profile and modest single-agent activity. The dual IDO/TDO inhibitor this compound has shown promise in preclinical models, particularly in combination with chemotherapy, suggesting a potentially broader mechanism of action.
Further research, including direct comparative studies and clinical trials for this compound, will be crucial to fully elucidate the relative efficacy and optimal therapeutic positioning of these two inhibitors. The choice between a selective IDO1 inhibitor and a dual IDO/TDO inhibitor may ultimately depend on the specific tumor type and its underlying mechanisms of immune evasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating IDO and TDO Inhibition by IACS-8968: A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of assays used to validate the inhibition of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) by the dual inhibitor IACS-8968. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
This compound is a potent dual inhibitor of both IDO1 and TDO, enzymes that play a critical role in the tryptophan catabolism pathway.[1] By inhibiting these enzymes, this compound blocks the conversion of tryptophan to kynurenine (B1673888), a key mechanism of immune suppression exploited by cancer cells.[2] This guide details the standard biochemical and cell-based assays employed to quantify the inhibitory activity of this compound and compares its potency to other known IDO and TDO inhibitors.
The IDO/TDO Signaling Pathway
The enzymes IDO1 and TDO catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is a crucial regulator of immune responses. In the tumor microenvironment, the upregulation of IDO1 and/or TDO leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. This has two main immunosuppressive effects: tryptophan starvation arrests T-cell proliferation, and kynurenine actively induces T-cell apoptosis and promotes the generation of regulatory T-cells. Dual inhibition of both IDO1 and TDO is a promising strategy to overcome potential resistance mechanisms associated with targeting only one of the enzymes.
Caption: The IDO/TDO signaling pathway and the inhibitory action of this compound.
Quantitative Comparison of IDO/TDO Inhibitors
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) or as pIC50 (-log(IC50)). Below is a comparison of this compound with other notable IDO and TDO inhibitors.
| Compound | Target(s) | pIC50 | IC50 (nM) | Assay Type |
| This compound | IDO1 & TDO | IDO1: 6.43, TDO: <5 | IDO1: ~371, TDO: >10,000 | Not Specified[1] |
| Epacadostat | IDO1 | - | 10 | Biochemical[3] |
| Linrodostat (BMS-986205) | IDO1 | - | 1.7 (HeLa cells) | Cell-based |
| Navoximod (GDC-0919) | IDO1/TDO | - | IDO1: 69, TDO2: 1400 | Biochemical |
| HTI-1090 | IDO1/TDO | - | Not Specified | Not Specified |
Key Assays for Validating Inhibition
The validation of this compound's inhibitory effect on IDO and TDO relies on a combination of biochemical and cell-based assays. These assays are designed to measure the enzymatic activity of IDO and TDO in the presence of the inhibitor.
Biochemical (Cell-Free) Assays
Biochemical assays utilize purified recombinant IDO1 or TDO enzymes to directly measure the inhibitory effect of a compound on enzyme activity.
Experimental Workflow:
Caption: General workflow for a biochemical assay to test IDO/TDO inhibition.
Detailed Protocol (General):
-
Enzyme Preparation: Recombinant human IDO1 or TDO enzyme is diluted in an appropriate assay buffer. The buffer typically contains cofactors necessary for enzyme activity, such as methylene (B1212753) blue and ascorbic acid for IDO1.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the tryptophan substrate to the enzyme and inhibitor mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 30-60 minutes.
-
Reaction Termination: The reaction is stopped, often by adding a strong acid like trichloroacetic acid.
-
Kynurenine Measurement: The concentration of the product, kynurenine, is measured. This can be done through several methods:
-
Spectrophotometry: After chemical derivatization with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine, the absorbance is read at approximately 480 nm.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise quantification of both tryptophan and kynurenine, allowing for the calculation of the conversion rate.
-
Cell-Based Assays
Cell-based assays measure the inhibition of IDO or TDO activity within a cellular context, providing a more physiologically relevant assessment.
Experimental Workflow:
Caption: General workflow for a cell-based assay to test IDO/TDO inhibition.
Detailed Protocol (General):
-
Cell Culture:
-
For IDO1 assays , cancer cell lines that express IDO1 upon stimulation, such as HeLa or SKOV-3, are commonly used.
-
For TDO assays , cell lines that endogenously express TDO, like the glioblastoma cell line A172, are suitable. Alternatively, cells can be engineered to overexpress TDO.
-
-
IDO1 Induction (for IDO1 assays): Cells are typically treated with interferon-gamma (IFN-γ) for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: The cultured cells are then treated with varying concentrations of this compound.
-
Incubation: The cells are incubated with the inhibitor for a period of 24 to 72 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is quantified using methods similar to the biochemical assays (spectrophotometry with Ehrlich's reagent or HPLC).
-
Data Analysis: The IC50 value is calculated by plotting the kynurenine concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The validation of this compound as a dual IDO and TDO inhibitor involves a series of well-established biochemical and cell-based assays. These assays consistently demonstrate the compound's ability to potently inhibit the enzymatic activity of both IDO1 and TDO. The comparative data highlights its unique position as a dual inhibitor. The detailed protocols provided in this guide offer a framework for researchers to replicate and further investigate the activity of this compound and other potential IDO/TDO inhibitors in the context of cancer immunotherapy and other relevant diseases.
References
IACS-8968 in Focus: A Comparative Guide to Kynurenine Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with selective IDO1 inhibitors for the modulation of kynurenine (B1673888) levels. This analysis is supported by experimental data and detailed protocols for the quantitative analysis of kynurenine via High-Performance Liquid Chromatography (HPLC).
The kynurenine pathway is a critical metabolic route that catabolizes the essential amino acid tryptophan. Two rate-limiting enzymes, IDO1 and TDO, initiate this pathway, leading to the production of kynurenine and other downstream metabolites. In the context of oncology, the upregulation of IDO1 and/or TDO in the tumor microenvironment can lead to an immunosuppressive state by depleting tryptophan, which is essential for T-cell proliferation, and by producing kynurenine, which has direct immunosuppressive effects. Consequently, inhibiting these enzymes has emerged as a promising strategy in cancer immunotherapy.
This compound is a potent dual inhibitor of both IDO1 and TDO. This dual-action mechanism is hypothesized to provide a more comprehensive blockade of the kynurenine pathway compared to inhibitors that target only IDO1. This guide will compare the performance of this compound with selective IDO1 inhibitors such as Epacadostat (B560056), Linrodostat (BMS-986205), and Navoximod (GDC-0919), focusing on their efficacy in reducing kynurenine levels.
Performance Comparison: Dual vs. Selective Inhibition
The rationale for developing dual IDO1/TDO2 inhibitors stems from the fact that some tumors may utilize TDO as a compensatory mechanism when IDO1 is inhibited, thereby maintaining kynurenine production and immune suppression. Preclinical studies have supported the superiority of dual inhibition in specific contexts.
| Inhibitor | Target(s) | Reported Efficacy in Kynurenine Reduction | Source |
| This compound | IDO1 & TDO | Preclinical studies show effective reduction of kynurenine, with the dual inhibition mechanism suggesting a more complete pathway blockade than selective inhibitors. Specific quantitative comparisons in single studies are emerging. | [1][2] |
| Epacadostat | IDO1 | In a Phase I study, doses ≥100 mg twice daily achieved >80% to 90% inhibition of IDO1, leading to a significant decrease in plasma kynurenine levels. | [3] |
| Linrodostat (BMS-986205) | IDO1 | Demonstrated dose-dependent reduction of kynurenine in preclinical models and in clinical studies, supporting its potent inhibition of the IDO1 pathway. | [4] |
| Navoximod (GDC-0919) | IDO1 | Phase Ia clinical trial showed a transient decrease in plasma kynurenine levels from baseline. | [5][6] |
| Generic Dual IDO1/TDO2 Inhibitor | IDO1 & TDO | A preclinical study demonstrated that a dual inhibitor led to enhanced modulation of the kynurenine/tryptophan ratio in a tumor model compared to a selective IDO1 inhibitor. | [2] |
Key Findings from Comparative Data:
Preclinical evidence suggests that in tumor models expressing both IDO1 and TDO2, a dual inhibitor provides a more profound and sustained reduction in kynurenine levels compared to a selective IDO1 inhibitor[2]. This enhanced efficacy is critical for overcoming potential resistance mechanisms and achieving a more robust anti-tumor immune response. While direct head-to-head clinical data for this compound against these specific selective inhibitors is still maturing, the foundational science supports the potential for superior performance of the dual inhibition strategy.
Visualizing the Kynurenine Pathway and Inhibition
The following diagrams illustrate the kynurenine pathway and the points of intervention for both selective and dual inhibitors.
Experimental Protocols: HPLC Analysis of Kynurenine
Accurate quantification of kynurenine is paramount in evaluating the efficacy of inhibitors like this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a robust and widely used method for this purpose.
A. Sample Preparation (from Plasma)
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to the plasma sample to precipitate proteins.
-
Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate at 50°C for 30 minutes to ensure complete precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean HPLC vial for analysis.
B. HPLC System and Conditions
-
HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., SinoChrom ODS-BP C18, 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of kynurenine and tryptophan[7].
-
Mobile Phase: A commonly used mobile phase is a mixture of a buffer and an organic solvent. For example, 15 mmol/L sodium acetate (B1210297) buffer (pH 4.8) with 5% acetonitrile[7].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Injection Volume: Inject 20 µL of the prepared supernatant.
-
Detection: Kynurenine can be detected by UV absorbance at 360 nm, while tryptophan can be monitored at 280 nm[8].
C. Quantification
-
Standard Curve: Prepare a series of kynurenine standards of known concentrations in a matrix similar to the sample (e.g., protein-free plasma or mobile phase).
-
Calibration: Inject the standards into the HPLC system and generate a standard curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared patient or experimental samples and record the peak area for kynurenine.
-
Concentration Determination: Determine the concentration of kynurenine in the samples by interpolating their peak areas on the standard curve.
The following diagram outlines the experimental workflow for HPLC analysis of kynurenine.
Conclusion
The development of this compound as a dual IDO1/TDO inhibitor represents a significant advancement in the strategy to overcome immune suppression mediated by the kynurenine pathway. While selective IDO1 inhibitors have demonstrated the ability to reduce kynurenine levels, the dual inhibition approach holds the promise of a more comprehensive and robust blockade, particularly in tumors that co-express both IDO1 and TDO. The provided HPLC protocol offers a reliable method for researchers to quantify the effects of this compound and other inhibitors on kynurenine production, facilitating further research and development in this critical area of cancer immunotherapy. As more direct comparative data becomes available, the clinical advantages of dual inhibition with agents like this compound will be further elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract 1849: Superiority of dual IDO1/TDO2 inhibition versus IDO1 selective inhibition in reducing immunosuppressive KYN levels in tumors co-expressing IDO1 and TDO2 | Semantic Scholar [semanticscholar.org]
- 3. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 study of epacadostat and pembrolizumab in patients with advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Validating IACS-8968 Activity with a Fluorescence-Based Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), with other notable inhibitors. We present supporting experimental data and detailed protocols for validating inhibitor activity using a fluorescence-based assay.
The IDO/TDO Pathway: A Key Immunosuppressive Mechanism
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a critical mechanism of immune suppression, often exploited by cancer cells to evade the host's immune system. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 and TDO activity can inhibit the proliferation and function of effector T cells while promoting the generation of regulatory T cells. This compound is a potent dual inhibitor of both IDO1 and TDO, making it a promising candidate for cancer immunotherapy.
Caption: IDO/TDO signaling pathway and the inhibitory action of this compound.
Fluorescence-Based Assay for IDO1/TDO Activity
The activity of IDO1 and TDO inhibitors can be effectively quantified using a fluorescence-based assay that measures the production of kynurenine, a fluorescent metabolite. Alternatively, commercially available kits utilize a probe that reacts with N-formylkynurenine, the direct enzymatic product, to generate a fluorescent signal.
Experimental Protocol: Fluorogenic Kynurenine Detection Assay
This protocol outlines a general procedure for determining the in vitro potency of IDO1/TDO inhibitors.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (co-factor)
-
Methylene (B1212753) blue (co-factor)
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Test compounds (e.g., this compound and alternatives) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Enzyme Addition: Add the recombinant IDO1 or TDO2 enzyme to the reaction mixture.
-
Incubation: Add the diluted test compounds to the wells of the 96-well plate, followed by the enzyme-containing reaction mixture to initiate the reaction. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Fluorescence Measurement: Measure the fluorescence of kynurenine at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 480 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Performance of IDO/TDO Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other commercially available IDO/TDO inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target(s) | IC50 (IDO1) | IC50 (TDO) |
| This compound | IDO1/TDO | ~37 nM * | >10,000 nM |
| Epacadostat | IDO1 | 10 nM[1] | >100-fold selectivity vs. IDO1[2] |
| Linrodostat | IDO1 | 1.1 nM[3][4][5] | >2000 nM[6] |
| Indoximod | IDO pathway | Does not directly inhibit IDO1 enzyme[2] | N/A |
Note: The pIC50 for this compound against IDO1 is reported as 6.43[7][8][9][10][11]. This has been converted to an approximate IC50 value (10-6.43 M). The pIC50 for TDO is reported as <5, indicating an IC50 greater than 10,000 nM.
Experimental Workflow
The following diagram illustrates the key steps in the fluorescence-based assay for evaluating IDO1/TDO inhibitor activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Linrodostat - Immunomart [immunomart.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mybiosource.com [mybiosource.com]
- 10. This compound r-enantiomer — TargetMol Chemicals [targetmol.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Mass Spectrometry for IACS-8968 Metabolite Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of drug metabolites is a critical component of pharmaceutical development, providing essential insights into a compound's efficacy, safety, and pharmacokinetic profile. IACS-8968, a novel small molecule inhibitor, has demonstrated therapeutic potential through its dual inhibition of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), as well as its impact on oxidative phosphorylation (OXPHOS). Understanding its metabolic fate is paramount for its clinical advancement. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of this compound metabolites, drawing on established methods for similar compounds to offer a framework for robust bioanalytical strategy development.
Executive Summary
Direct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the explicit analysis of this compound and its metabolites are not yet publicly available. This guide, therefore, presents a comparative analysis of validated LC-MS/MS methods for analogous compounds, namely the OXPHOS inhibitor IACS-010759 and the IDO1 inhibitors Epacadostat and Linrodostat (BMS-986205). By examining the established protocols for these structurally and mechanistically related molecules, researchers can extrapolate and develop a robust analytical strategy for this compound metabolite identification and quantification. The key pharmacodynamic biomarker for IDO/TDO inhibitors, the kynurenine (B1673888) to tryptophan ratio, is also discussed as its measurement by LC-MS/MS is integral to efficacy assessment.
Comparative Analysis of LC-MS/MS Methods
The following tables summarize key parameters from validated LC-MS/MS methods for compounds comparable to this compound, offering a baseline for method development.
Table 1: LC-MS/MS Method Parameters for Comparator Compounds
| Parameter | Epacadostat (in mouse plasma)[1] | IACS-010759 (in human plasma) | Linrodostat (BMS-986205) (in human plasma) |
| LC Column | Atlantis dC18 | Information not publicly available | Information not publicly available |
| Mobile Phase | Acetonitrile (B52724) and 0.2% formic acid in water (gradient) | Information not publicly available | Information not publicly available |
| Flow Rate | 0.90 mL/min | Information not publicly available | Information not publicly available |
| Ionization Mode | ESI Positive | Information not publicly available | Information not publicly available |
| LLOQ | 1.07 ng/mL | Information not publicly available | Information not publicly available |
| Linearity Range | 1.07-533 ng/mL | Information not publicly available | Information not publicly available |
| Intra-day Precision (%CV) | 3.80-11.1% | Information not publicly available | Information not publicly available |
| Inter-day Precision (%CV) | 1.81-12.9% | Information not publicly available | Information not publicly available |
| Intra-day Accuracy (%) | Within ±15% of nominal | Information not publicly available | Information not publicly available |
| Inter-day Accuracy (%) | Within ±15% of nominal | Information not publicly available | Information not publicly available |
| Recovery | >85% | Information not publicly available | Information not publicly available |
| Matrix Effect | Not significant | Information not publicly available | Information not publicly available |
Table 2: Metabolite Analysis for Comparator Compounds
| Compound | Major Metabolites Identified | Analytical Approach |
| Epacadostat | M9 (glucuronide-conjugate), M11 (gut microbiota metabolite), M12 (secondary metabolite of M11) | LC-MS/MS for quantitative estimation of metabolites in plasma and urine.[2] |
| IACS-010759 | Information on specific metabolites not publicly available | General metabolomics approaches using LC-MS have been applied in preclinical studies. |
| Linrodostat (BMS-986205) | Information on specific metabolites not publicly available | Pharmacokinetic studies have been conducted, implying the existence of analytical methods for the parent drug and metabolites. |
Experimental Protocols
Developing a robust LC-MS/MS method for this compound and its metabolites will involve several key stages, from sample preparation to data analysis. Below are generalized protocols based on best practices and methods for similar small molecules.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.
-
Protein Precipitation (PPT): A simple and common method.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
To 100 µL of plasma, add an appropriate internal standard and 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue for analysis.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential metabolites need to be optimized by direct infusion of analytical standards.
-
Signaling Pathways and Experimental Workflows
IDO/TDO and Oxidative Phosphorylation Inhibition by this compound
This compound exerts its therapeutic effect by targeting two key metabolic pathways implicated in cancer progression and immune evasion.
Caption: this compound inhibits both the IDO/TDO pathway and oxidative phosphorylation.
Typical Experimental Workflow for Metabolite Identification
The process of identifying unknown metabolites of a drug candidate like this compound using LC-MS/MS follows a structured workflow.
Caption: A typical workflow for identifying drug metabolites using LC-MS/MS.
Conclusion
While a specific, validated LC-MS/MS method for this compound is not yet in the public domain, this guide provides a comprehensive framework for the development of such a method. By leveraging the established protocols for the analogous compounds IACS-010759, Epacadostat, and Linrodostat, researchers can efficiently design and validate a robust and sensitive assay for the quantitative analysis of this compound and its metabolites. The detailed experimental considerations and workflow diagrams presented herein offer a practical starting point for drug development professionals to characterize the metabolic profile of this promising therapeutic candidate.
References
- 1. Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective LC-MS/MS-ESI Method for the Quantitation of Metabolites M9, M12, and M20 of Bexicaserin in Human Plasma and Urine Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-8968: A Comparative Guide to a Novel Dual Inhibitor of Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential amino acid tryptophan is a critical metabolic pathway that plays a significant role in immune regulation. Two key enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), catalyze the initial and rate-limiting step of this pathway, converting tryptophan to kynurenine (B1673888). In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response. Consequently, inhibiting IDO1 and TDO2 has emerged as a promising strategy in cancer immunotherapy.
IACS-8968 is a novel small molecule inhibitor that uniquely targets both IDO1 and TDO2. This dual inhibitory activity presents a potential advantage over selective inhibitors by more comprehensively blocking the tryptophan catabolism pathway. This guide provides an objective comparison of this compound with other notable tryptophan metabolism inhibitors, supported by preclinical experimental data.
Signaling Pathway of Tryptophan Catabolism and Inhibition
The catabolism of tryptophan through the kynurenine pathway is a key mechanism of immune evasion for tumors. The following diagram illustrates this pathway and the points of inhibition by various compounds.
Caption: Tryptophan catabolism pathway and points of inhibition.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected tryptophan metabolism inhibitors against IDO1 and TDO2. The data is presented as IC50 (half-maximal inhibitory concentration) or pIC50 (-log(IC50)).
Table 1: Dual and IDO1-Selective Inhibitors
| Compound | Target(s) | IC50 / pIC50 (IDO1) | IC50 / pIC50 (TDO2) | Cell-Based IC50 (IDO1) |
| This compound | IDO1/TDO2 | pIC50 = 6.43 [1][2] | pIC50 < 5 [1][2] | Not specified |
| Epacadostat | IDO1 | ~10 nM[3][4][5] | >1000-fold selectivity for IDO1[6] | ~7.4 nM (HeLa)[6] |
| Linrodostat | IDO1 | 1.7 nM[7] | >2000 nM[7] | 1.1 nM (IDO1-HEK293)[7] |
| Navoximod | IDO1 | Ki = 7 nM[8] | Weak inhibitor | 75 nM (EC50)[8] |
| M4112 | IDO1/TDO2 | Potent (specific value not provided) | Potent (specific value not provided) | Not specified |
| AT-0174 | IDO1/TDO2 | Not specified | Not specified | Not specified |
Table 2: TDO2-Selective Inhibitors
| Compound | Target(s) | IC50 (TDO2) | Selectivity vs. IDO1 |
| LM10 | TDO2 | 190-450 nM (A172 cells) | >100-fold[9] |
| SN36458 | TDO2 | Not specified | 5.8-fold[10] |
| SN36896 | TDO2 | Not specified | >8.1-fold[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize tryptophan metabolism inhibitors.
In Vitro IDO1/TDO2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1 or TDO2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical assessment of a novel small molecule inhibitor of tryptophan 2,3-dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synergistic Alliance: Enhancing PD-1 Blockade with Dual IDO1/TDO Inhibition
For Immediate Release
Researchers and drug development professionals are increasingly focusing on combination therapies to overcome resistance to immune checkpoint inhibitors. A promising strategy involves the metabolic modulation of the tumor microenvironment to enhance the efficacy of anti-PD-1/PD-L1 therapies. This guide provides a comparative overview of the synergistic effects observed when combining dual indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors with PD-1 blockade, with a focus on the investigational agent IACS-8968 and other relevant inhibitors in its class.
Introduction to this compound and the IDO1/TDO Pathway
This compound is a potent dual inhibitor of IDO1 and TDO, enzymes that play a critical role in tumor immune evasion.[1][2] These enzymes catalyze the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, leading to its depletion and the production of immunosuppressive metabolites known as kynurenines.[3] Within the tumor microenvironment, the upregulation of IDO1 and/or TDO by tumor cells or immune cells creates a hostile environment for effector T cells, leading to their inactivation and promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3] By inhibiting both IDO1 and TDO, dual inhibitors like this compound aim to restore tryptophan levels and reduce kynurenine (B1673888) production, thereby reversing this immunosuppressive shield and rendering tumors more susceptible to immune attack. This approach is particularly compelling in combination with PD-1 inhibitors, which work to reinvigorate exhausted T cells.
While specific preclinical or clinical data on the combination of this compound with PD-1 inhibitors is not yet publicly available, extensive research on other IDO1 and dual IDO1/TDO2 inhibitors provides a strong rationale and predictive framework for its potential synergistic effects. This guide will leverage data from studies on analogous compounds to illustrate the expected benefits and mechanisms of action.
The Synergistic Mechanism: A Two-Pronged Attack on Tumor Immunity
The combination of a dual IDO1/TDO inhibitor with a PD-1 inhibitor creates a powerful synergy by targeting two distinct but complementary mechanisms of immune suppression.
dot
Caption: Synergistic anti-tumor mechanism of dual IDO1/TDO and PD-1 inhibition.
Preclinical Evidence: Comparative Efficacy of IDO/TDO Inhibitors with PD-1 Blockade
Preclinical studies using various tumor models have consistently demonstrated the superior anti-tumor efficacy of combining IDO1 or dual IDO1/TDO2 inhibitors with PD-1 blockade compared to either monotherapy.
| Inhibitor | Cancer Model | Treatment Groups | Key Efficacy Outcomes | Reference |
| AT-0174 (Dual IDO1/TDO2) | Cisplatin-Resistant Non-Small Cell Lung Cancer (NSCLC) | - Vehicle- AT-0174- Anti-PD-1- AT-0174 + Anti-PD-1 | - Tumor Growth: Combination treatment resulted in greater tumor growth suppression than either monotherapy. - Survival: Median survival was significantly prolonged in the combination group (50 days) compared to AT-0174 alone (36 days) or anti-PD-1 alone (35 days). | [4][5] |
| Epacadostat (IDO1) | Microsatellite Stable (MSS) Colorectal Cancer (CT26 model) | - Vehicle- Epacadostat- Anti-PD-1- Epacadostat + Anti-PD-1 | - Tumor Growth: Combination therapy significantly reduced tumor growth compared to single-agent treatments. | [6] |
| BGB-5777 (IDO1) | Glioblastoma (GBM) | - Vehicle- BGB-5777- Anti-PD-1- Radiation (RT)- RT + Anti-PD-1- BGB-5777 + RT + Anti-PD-1 | - Survival: Trimodal therapy (BGB-5777 + RT + Anti-PD-1) resulted in a durable survival benefit, which was not observed with any single or dual-agent combination. | [4][7][8] |
Impact on the Tumor Microenvironment
The synergy between IDO/TDO inhibitors and PD-1 blockade is reflected in profound changes within the tumor microenvironment, shifting it from an immunosuppressive to an immunopermissive state.
| Inhibitor | Cancer Model | Immune Cell Population Changes with Combination Therapy | Reference |
| AT-0174 (Dual IDO1/TDO2) | Cisplatin-Resistant NSCLC | - Increased: NKG2D frequency on Natural Killer (NK) and CD8+ T cells. - Decreased: Regulatory T cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs). | [4][5] |
| Epacadostat (IDO1) | MSS Colorectal Cancer | - Increased: Infiltration of pro-inflammatory macrophages and CD8+ T cells. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative experimental protocols synthesized from the referenced preclinical studies.
In Vivo Synergistic Efficacy Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (R-enantiomer) (IDO/TDO Inhibitor (R-enantiomer)) [myskinrecipes.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
Safety Operating Guide
Essential Safety and Disposal Procedures for IACS-8968
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive guide to the proper disposal of IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guidance is based on general best practices for the disposal of hazardous chemical waste, particularly for halogenated and nitrogen-containing organic compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements in your area.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for a preliminary hazard assessment.
| Property | Value |
| Chemical Formula | C₁₇H₁₈F₃N₅O₂ |
| Molecular Weight | 381.36 g/mol |
| Appearance | Solid |
| Known Hazards | While specific toxicity data is unavailable, as a fluorinated, nitrogen-containing heterocyclic compound, it should be handled as a potentially hazardous substance. Assume it may be an irritant to the eyes, skin, and respiratory tract. |
| Storage | Store at -20°C for long-term stability. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, weighing paper), and any absorbent materials from spill cleanups.
-
Place this waste into a dedicated, clearly labeled hazardous waste container. The container should be made of a chemically resistant material, such as high-density polyethylene (B3416737) (HDPE).
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container suitable for liquid chemical waste.
-
Do not mix with other waste streams unless compatibility is known and approved by your EHS department.
-
-
Empty Containers:
-
"Empty" containers that held this compound should be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the original label and dispose of the container as directed by your institution's EHS guidelines.
-
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Potentially Toxic," "Irritant")
-
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible chemicals.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
The recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound and minimizes environmental impact.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these general guidelines and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
Essential Safety and Logistics for Handling IACS-8968
For researchers, scientists, and drug development professionals working with IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE based on standard laboratory safety protocols for handling chemical compounds of this nature.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume hood | All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk and ensure experimental accuracy.
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including microbalances, spatulas, and appropriate solvents, readily available.
-
Weighing : When weighing the powdered form of this compound, use an analytical balance within the fume hood. Use anti-static weighing paper or a weighing boat.
-
Solubilization : this compound is soluble in DMSO.[1] When preparing stock solutions, add the solvent slowly to the powdered compound in a sealed vial. Vortex or sonicate as needed to ensure complete dissolution.
-
Storage : Store the powdered compound and stock solutions according to the manufacturer's recommendations. Typically, the solid form is stored at -20°C for long-term storage, while stock solutions are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Signaling Pathway Inhibition by this compound
This compound functions by inhibiting the enzymes IDO and TDO, which are critical in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is often exploited by tumors to create an immunosuppressive microenvironment. The following diagram illustrates the point of inhibition by this compound.
Experimental Workflow: Preparation of a Stock Solution
The following diagram outlines a typical workflow for preparing a stock solution of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
